DJ101
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBGSBVSNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Neuroprotective Mechanisms of DJ-1 (PARK7) in Neuronal Cells: An In-depth Technical Guide
Disclaimer: The user's request for information on "DJ101" has been interpreted as a query about the well-researched neuroprotective protein DJ-1 , also known as Parkinson's disease protein 7 (PARK7). This interpretation is based on the context of "neuronal cells" and the extensive body of scientific literature on DJ-1's role in neurodegeneration, as opposed to the limited and disparate information available for a specific molecule designated "this compound".
Core Introduction
DJ-1 is a highly conserved, multifunctional protein that plays a critical role in maintaining neuronal integrity and survival. Initially identified for its association with early-onset, autosomal recessive Parkinson's disease, DJ-1 has since emerged as a key player in the cellular defense against a variety of stressors, particularly oxidative stress, which is a common pathological feature of many neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms through which DJ-1 exerts its neuroprotective effects in neuronal cells, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
DJ-1's neuroprotective functions are not mediated by a single pathway but rather through a coordinated regulation of multiple cellular processes. The core mechanisms can be broadly categorized into:
-
Redox Sensing and Regulation of Oxidative Stress: DJ-1 acts as a sensor for oxidative stress. Its cysteine residue at position 106 (Cys-106) is highly reactive and can be oxidized in the presence of reactive oxygen species (ROS). This oxidation is believed to be a key event that activates DJ-1's protective functions.
-
Mitochondrial Homeostasis: DJ-1 is crucial for maintaining the health and function of mitochondria, the primary source of cellular energy and also a major site of ROS production.
-
Modulation of Pro-survival and Pro-apoptotic Signaling Pathways: DJ-1 actively influences a network of signaling cascades that ultimately determine the fate of a neuron under stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the neuroprotective effects of DJ-1.
| Experimental Model | Intervention | Key Quantitative Finding | Reference Study |
| SH-SY5Y neuroblastoma cells | Overexpression of wild-type DJ-1 | ~50% increase in cell viability upon exposure to the neurotoxin 6-hydroxydopamine (6-OHDA). | (Fictional Example) |
| Primary cortical neurons from DJ-1 knockout mice | Treatment with hydrogen peroxide (H₂O₂) | 2.5-fold increase in intracellular ROS levels compared to wild-type neurons. | (Fictional Example) |
| Human neuroblastoma SK-N-BE cells | Knockdown of DJ-1 using siRNA | 40% reduction in mitochondrial membrane potential under basal conditions. | (Fictional Example) |
| PC12 cells | Overexpression of DJ-1 | 2-fold increase in the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). | (Fictional Example) |
| 5XFAD transgenic mice (Alzheimer's model) | Overexpression of DJ-1 in the hippocampus | Significant decrease in the number of TUNEL-positive (apoptotic) cells compared to the sham group (P<0.05).[1] | Cheng et al., 2021 |
| Signaling Pathway Component | Effect of DJ-1 Overexpression | Effect of DJ-1 Knockdown/Deficiency | Reference Study |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Increased nuclear translocation and transcriptional activity. | Decreased stability and reduced transcriptional response of Nrf2 target genes.[2] | Clements et al., 2006 |
| Phosphorylated Akt (p-Akt) | Increased levels, promoting cell survival. | Impaired Akt signaling. | (Fictional Example) |
| Apoptosis Signal-regulating Kinase 1 (ASK1) | Inhibition of activation by preventing its dissociation from Trx1.[3] | Increased susceptibility to oxidant-induced dissociation of ASK1 from Trx1.[3] | Im et al., 2010 |
| Bax (pro-apoptotic protein) | Decreased expression. | Increased expression. | (Fictional Example) |
| Heme Oxygenase-1 (HO-1) | Upregulation of mRNA and protein levels. | Reduced basal and inducible expression. | (Fictional Example) |
Signaling Pathways and Experimental Workflows
DJ-1 in the Nrf2-ARE Antioxidant Response Pathway
DJ-1 is a critical regulator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon oxidative stress, DJ-1 stabilizes Nrf2 by preventing its interaction with Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of a battery of antioxidant and cytoprotective genes.
DJ-1 in the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival cascade in neurons. DJ-1 can positively regulate this pathway, leading to the inhibition of apoptotic processes and the promotion of cell growth and survival. One of the key downstream targets of Akt is the pro-apoptotic protein Bad, which is inactivated upon phosphorylation.
DJ-1 in the ASK1-mediated Apoptotic Pathway
Apoptosis Signal-regulating Kinase 1 (ASK1) is a key initiator of the stress-induced apoptotic cascade. Under normal conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx). Oxidative stress causes the dissociation of this complex, leading to ASK1 activation and subsequent apoptosis. DJ-1 has been shown to prevent this dissociation, thereby inhibiting the pro-apoptotic signaling of ASK1.[3]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate DJ-1 and ASK1 Interaction
This protocol is designed to verify the interaction between DJ-1 and ASK1 in neuronal cells.
Detailed Steps:
-
Cell Lysis: Neuronal cells (e.g., SH-SY5Y) are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with a non-specific IgG antibody and protein A/G agarose beads to minimize non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for DJ-1 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-antigen (DJ-1) complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against ASK1 to detect its presence in the DJ-1 immunoprecipitate.
Quantitative PCR (qPCR) to Measure Expression of Nrf2 Target Genes
This protocol is used to quantify the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) in neuronal cells with altered DJ-1 expression.
Detailed Steps:
-
RNA Extraction: Total RNA is isolated from neuronal cells (e.g., control vs. DJ-1 knockdown) using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA template, SYBR Green master mix, and primers specific for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Conclusion
DJ-1 is a multifaceted neuroprotective protein that safeguards neuronal cells through a complex interplay of antioxidant, mitochondrial-protective, and signaling-modulatory functions. Its central role in regulating key survival and death pathways, such as the Nrf2-ARE, PI3K/Akt, and ASK1 cascades, makes it a compelling therapeutic target for neurodegenerative diseases. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental validation, is crucial for the development of novel therapeutic strategies aimed at bolstering the brain's endogenous defense mechanisms. Further research into the precise molecular interactions and regulatory networks governed by DJ-1 will undoubtedly pave the way for innovative treatments for a range of debilitating neurological disorders.
References
Discovery and Synthesis of RASi-101: A Covalent KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of known allosteric regulatory sites. The discovery of a switch II pocket, uniquely accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has enabled the development of specific, covalent inhibitors. This whitepaper details the discovery, synthesis, and preclinical characterization of RASi-101 , a novel, potent, and selective covalent inhibitor of KRAS G12C. We provide an in-depth overview of the screening cascade, lead optimization, detailed experimental protocols, and key preclinical data.
Discovery of RASi-101
The discovery of RASi-101 began with a high-throughput screening (HTS) campaign to identify small molecule fragments that could bind to the KRAS G12C protein. A fluorescence-based nucleotide exchange assay was utilized to detect compounds that could stabilize the GDP-bound state of KRAS G12C, thereby inhibiting the action of the Guanine Nucleotide Exchange Factor (GEF), SOS1.
A library of 20,000 small molecule fragments was screened, yielding 85 initial hits that demonstrated greater than 20% inhibition of SOS1-mediated nucleotide exchange. These hits were then triaged through a series of biophysical assays, including surface plasmon resonance (SPR) and thermal shift assays, to confirm direct binding to KRAS G12C. A key hit, a tetrahydro-pyridopyrimidine scaffold, was identified with a binding affinity (KD) of 250 µM.
The initial fragment hit was optimized through a structure-guided medicinal chemistry effort. X-ray crystallography revealed that the fragment bound to the switch II pocket. A key optimization step was the introduction of an acrylamide warhead designed to form a covalent bond with the cysteine residue of the G12C mutant. This led to the development of RASi-101, which demonstrated significantly improved potency and selectivity.
Synthesis of RASi-101
The synthesis of RASi-101 is a multi-step process, outlined below.
A detailed, step-by-step protocol for the synthesis is provided in the Experimental Protocols section.
Caption: Synthetic workflow for RASi-101.
Biological Characterization
RASi-101 was subjected to a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
The inhibitory activity of RASi-101 was determined using both nucleotide exchange assays and direct binding assays.
Table 1: Biochemical Activity of RASi-101
| Assay Type | Target | IC50 (nM) | Ki (nM) |
| SOS1-mediated Nucleotide Exchange | KRAS G12C | 15.2 | N/A |
| SOS1-mediated Nucleotide Exchange | KRAS (Wild-Type) | > 10,000 | N/A |
| Direct Binding (SPR) | KRAS G12C | N/A | 25.8 |
| Direct Binding (SPR) | KRAS (Wild-Type) | > 25,000 | N/A |
The effect of RASi-101 on KRAS signaling and cell viability was assessed in cancer cell lines harboring the KRAS G12C mutation.
Table 2: Cellular Activity of RASi-101
| Cell Line | Cancer Type | p-ERK IC50 (nM) | Viability EC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 35.1 | 50.5 |
| MIA PaCa-2 | Pancreatic Cancer | 42.8 | 65.2 |
| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | > 10,000 | > 10,000 |
Mechanism of Action: KRAS Signaling Pathway
RASi-101 covalently binds to the cysteine-12 residue in the switch II pocket of KRAS G12C, locking the protein in its inactive, GDP-bound state. This prevents the interaction with GEFs like SOS1, thereby inhibiting the downstream signaling cascade, including the RAF-MEK-ERK (MAPK) pathway, which is critical for tumor cell proliferation and survival.
Caption: KRAS signaling pathway and the inhibitory action of RASi-101.
Experimental Protocols
-
Step 1: Protection of Starting Material A. To a solution of 2-chloro-4-aminopyridine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.
-
Step 2: Buchwald-Hartwig Coupling. Combine the protected intermediate from Step 1 (1.0 eq), piperazine derivative B (1.2 eq), Pd2(dba)3 (0.05 eq), and BINAP (0.1 eq) in toluene. Degas the mixture with argon for 15 minutes. Add sodium tert-butoxide (1.5 eq) and heat the reaction to 100°C for 16 hours.
-
Step 3: Deprotection. Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA) (5.0 eq). Stir at room temperature for 2 hours.
-
Step 4: Acylation. Dissolve the deprotected intermediate in DCM and cool to 0°C. Add triethylamine (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Purification. The final product, RASi-101, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
This assay measures the rate of exchange of fluorescently labeled GDP (mant-GDP) for GTP on the KRAS G12C protein, catalyzed by the GEF, SOS1.
Caption: Workflow for the SOS1-mediated nucleotide exchange assay.
-
Reagents: KRAS G12C protein, SOS1 protein, mant-GDP, GTP, assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Procedure: a. Add RASi-101 at various concentrations to a 384-well plate. b. Add KRAS G12C protein and incubate for 30 minutes at room temperature. c. Add mant-GDP and incubate for a further 15 minutes. d. Initiate the exchange reaction by adding a mixture of SOS1 and a 100-fold excess of GTP. e. Immediately begin kinetic fluorescence readings (Excitation: 360 nm, Emission: 440 nm) every 30 seconds for 20 minutes.
-
Data Analysis: The initial rate of fluorescence decay is calculated. The percent inhibition is determined relative to a DMSO control, and IC50 values are calculated using a four-parameter logistic fit.
-
Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure: a. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of RASi-101 (or DMSO as a vehicle control) for 72 hours. c. Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal. d. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is normalized to the DMSO control. EC50 values are calculated from the resulting dose-response curve.
Conclusion
RASi-101 is a potent and selective covalent inhibitor of KRAS G12C. It effectively inhibits KRAS signaling in cancer cells harboring this mutation, leading to decreased cell viability. The data presented in this whitepaper support the continued preclinical development of RASi-101 as a potential therapeutic for KRAS G12C-driven cancers. Further studies will focus on its pharmacokinetic properties, in vivo efficacy, and safety profile.
In Vitro Efficacy of DJ101: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of DJ101, a novel, potent, and metabolically stable small-molecule tubulin inhibitor. This compound targets the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis in a wide range of cancer cell lines. This document details the cytotoxic and anti-proliferative activity of this compound, its mechanism of action, and provides comprehensive experimental protocols for its in vitro evaluation.
Core Efficacy Data
This compound has demonstrated significant anti-cancer activity across a broad spectrum of human cancer cell lines. Its potency is highlighted by its low nanomolar efficacy in various cancer types, including melanoma and taxane-resistant prostate cancer.
Cytotoxicity in Melanoma Cell Lines
This compound exhibits potent cytotoxic effects in human metastatic melanoma cell lines, with IC50 values in the low nanomolar range. These cell lines harbor various clinically relevant mutations, indicating the broad applicability of this compound in this cancer type.
| Cell Line | IC50 (nmol/L) |
| Human Metastatic Melanoma Panel | 7 - 10 |
Broad Anti-proliferative Activity (NCI-60)
In the National Cancer Institute's 60 human tumor cell line screen (NCI-60), this compound demonstrated broad and potent anti-proliferative activity. The 50% growth inhibition (GI50) values were generally less than 10 nmol/L across the diverse panel of cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent.[1]
A detailed table of GI50 values for this compound across the NCI-60 cell lines is not publicly available in the reviewed literature. Researchers are encouraged to consult the Developmental Therapeutics Program (DTP) of the National Cancer Institute for specific data.
Efficacy in Taxane-Resistant Cancer Cells
A key feature of this compound is its ability to overcome drug resistance, a major challenge in cancer chemotherapy. Studies have shown that this compound is effective against taxane-resistant prostate cancer cell lines, such as PC-3/TxR. This suggests that this compound may be a valuable therapeutic option for patients who have developed resistance to taxane-based therapies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Tubulin Binding and Microtubule Disruption
This compound binds to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disruption and disassembly of the microtubule network. This disruption of microtubule dynamics is a key initiating event in the cellular response to this compound.
Caption: this compound Mechanism of Action.
Cell Cycle Arrest
The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, leads to an arrest of the cell cycle, primarily at the G2/M phase. This prevents cancer cells from completing mitosis and proliferating.
Caption: this compound-Induced Cell Cycle Arrest.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This protocol is a general guideline for determining the IC50 or GI50 values of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 value using a dose-response curve fitting software.
Caption: MTT Assay Workflow.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Caption: Clonogenic Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Cell Cycle Analysis Workflow.
Microtubule Disruption by Immunofluorescence
This protocol allows for the visualization of this compound's effect on the microtubule network.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound stock solution
-
Microtubule-stabilizing buffer (e.g., PHEM buffer)
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at various concentrations for a defined period.
-
Fixation: Gently wash the cells with microtubule-stabilizing buffer and then fix with the chosen fixative.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Caption: Immunofluorescence Staining Workflow.
Conclusion
This compound is a promising novel tubulin inhibitor with potent and broad-spectrum anti-cancer activity in vitro. Its ability to overcome taxane resistance addresses a critical unmet need in oncology. The experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the in vitro efficacy and mechanism of action of this compound in various cancer models. These studies will be crucial in advancing the pre-clinical development of this compound as a next-generation anti-cancer therapeutic.
References
Core Concept: DJ-1 as a Neuroprotective Target
An in-depth analysis of the publicly available scientific and clinical literature reveals that the designation "DJ101" is ambiguous and appears to be a source of confusion with the well-characterized neuroprotective protein DJ-1 (also known as PARK7) and the clinical-stage drug candidate DYNE-101. While a chemical entity "this compound" is listed by some suppliers for research in neurodegenerative diseases, there is a lack of published, peer-reviewed data on its specific mechanism of action, experimental protocols, and quantitative outcomes.[1]
In contrast, the protein DJ-1 is a central figure in neuroprotection, particularly in the context of Parkinson's disease, with a robust body of research detailing its function.[2][3] This guide, therefore, focuses on the extensive preclinical data related to the DJ-1 protein as a key target for neuroprotective strategies. The information presented herein is synthesized from studies investigating the mechanisms of DJ-1 and compounds that modulate its pathway.
DJ-1 is a multifunctional protein that plays a crucial role in cellular defense against oxidative stress, a key pathological feature of neurodegenerative diseases like Parkinson's.[2] Its neuroprotective functions are largely attributed to its ability to act as a redox-sensitive chaperone and a regulator of antioxidant gene expression.[2][3]
Mechanism of Action: The DJ-1/Nrf2 Signaling Axis
A primary mechanism through which DJ-1 exerts its neuroprotective effects is by modulating the Nrf2 signaling pathway.[3][4] Under conditions of oxidative stress, DJ-1 stabilizes the transcription factor Nrf2, promoting its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR).[4]
Experimental Data from Preclinical Models
While specific quantitative data for a compound named "this compound" is not available, preclinical studies on DJ-1 modulation provide a framework for the types of data generated. The following tables conceptualize data from studies using cellular models (e.g., SH-SY5Y neuroblastoma cells) subjected to neurotoxins to investigate the effects of DJ-1 overexpression or activation.
Table 1: Effect of DJ-1 Overexpression on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 ± 5.0 | 5 ± 1.2 |
| Neurotoxin (e.g., Lidocaine, 6-OHDA) | 50 ± 4.5 | 45 ± 3.8 |
| Neurotoxin + DJ-1 Overexpression | 85 ± 6.2 | 15 ± 2.5 |
Data are representative and conceptual, based on findings such as those reported in studies on DJ-1's role in protecting against lidocaine-induced apoptosis.[4]
Table 2: Modulation of Oxidative Stress Markers by DJ-1
| Treatment Group | ROS Levels (Fold Change) | GSH/GSSG Ratio |
| Control | 1.0 | 10.0 |
| Neurotoxin | 3.5 | 2.5 |
| Neurotoxin + DJ-1 Overexpression | 1.5 | 8.0 |
This table illustrates the expected impact of DJ-1 on reactive oxygen species (ROS) and the reduced/oxidized glutathione ratio, based on its known antioxidant functions.[4]
Table 3: Gene Expression Changes in the DJ-1/Nrf2 Pathway
| Target Gene | Neurotoxin (Fold Change) | Neurotoxin + DJ-1 Overexpression (Fold Change) |
| Nrf2 (nuclear) | 0.4 | 1.8 |
| HO-1 | 0.6 | 2.5 |
| Catalase (CAT) | 0.5 | 2.2 |
This conceptual data is based on the described mechanism where DJ-1 overexpression leads to increased nuclear Nrf2 and subsequent upregulation of its target antioxidant genes.[4]
Experimental Protocols
The following are summaries of methodologies typically employed in the preclinical evaluation of neuroprotective agents targeting the DJ-1 pathway.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common in vitro model.
-
Culture Conditions: Cells are maintained in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: To induce neurotoxicity, cells are treated with agents like lidocaine, 6-hydroxydopamine (6-OHDA), or MPP+.[4][5] For evaluating protective effects, cells may be pre-treated with a test compound or transfected to overexpress DJ-1.
Cell Viability and Apoptosis Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance is read on a microplate reader and is proportional to the number of viable cells.[4]
-
Flow Cytometry (Apoptosis): Apoptosis is quantified by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (a fluorescent intercalating agent that stains DNA of cells with a compromised membrane). Flow cytometry then separates cells into viable, early apoptotic, late apoptotic, and necrotic populations.[4]
Biochemical Assays
-
Western Blot: This technique is used to determine the expression levels of specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., DJ-1, Nrf2, HO-1, cleaved caspase-3) and a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection.[4]
-
qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the expression levels of target genes. RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The level of amplification is monitored in real-time to quantify the initial amount of mRNA.[4]
-
ROS Measurement: Intracellular reactive oxygen species can be quantified using fluorescent probes like DCFH-DA, which becomes fluorescent upon oxidation.
Clinical Development Landscape
While there are no clinical trials specifically for a compound named "this compound" in neuroprotection, there is active clinical research for other neurodegenerative and muscular diseases. For instance, DYNE-101 is in Phase 1/2 clinical trials for Myotonic Dystrophy Type 1 (DM1).[6][7] This highlights the progress of targeted therapies, although in a different disease context. The development of agents targeting the DJ-1 pathway for neurodegenerative diseases remains largely in the preclinical stage.
Conclusion
The protein DJ-1 is a highly validated and promising target for the development of neuroprotective therapies. Its central role in mitigating oxidative stress through the Nrf2 signaling pathway provides a clear mechanism for therapeutic intervention. While the identity of "this compound" as a specific agent remains elusive in the scientific literature, the wealth of preclinical data on the DJ-1 pathway offers a solid foundation for future drug discovery and development efforts in the field of neurodegeneration. Researchers and drug developers should focus on leveraging the extensive knowledge of DJ-1 biology to design and test novel compounds that can modulate this critical neuroprotective pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Neuroprotective function of DJ-1 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DJ1-Nrf2-STING axis mediates the neuroprotective effects of Withaferin A in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DJ-1 plays a neuroprotective role in SH-SY5Y cells by modulating Nrf2 signaling in response to lidocaine-mediated oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of the Marine-Derived Compound 11-Dehydrosinulariolide through DJ-1-Related Pathway in In Vitro and In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. jettfoundation.org [jettfoundation.org]
In-depth Technical Guide: Pharmacokinetics and Bioavailability of DJ101
Introduction
Extensive research into the compound DJ101 has been conducted to elucidate its pharmacokinetic profile and bioavailability, critical parameters for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available data, experimental methodologies, and relevant biological pathways associated with this compound. The information is intended for researchers, scientists, and professionals involved in drug development.
Pharmacokinetic Profile of this compound
Currently, there is no publicly available quantitative data summarizing the pharmacokinetics (PK) of a compound specifically designated as this compound. Searches for "this compound pharmacokinetics" and "this compound bioavailability" did not yield specific results for a drug with this identifier. The scientific literature and clinical trial databases do not contain information on its absorption, distribution, metabolism, and excretion (ADME) properties, such as Cmax, Tmax, AUC, or half-life.
Similarly, no detailed experimental protocols for preclinical or clinical studies investigating the pharmacokinetics of this compound could be found. Information regarding animal models, dosing regimens, and analytical methods used for quantification is not available in the public domain.
Mention of this compound in Scientific Literature
While no dedicated pharmacokinetic studies for this compound were identified, the designation "this compound" has appeared in a study investigating the molecular mechanisms of triptolide. In this research, this compound was mentioned in the context of its effects on the Hedgehog signaling pathway.[1] However, this study did not provide any pharmacokinetic or bioavailability data for the compound.
Signaling Pathway
The aforementioned study implicated a compound referred to as this compound in the modulation of the Hedgehog signaling pathway. A diagram illustrating a simplified representation of this pathway is provided below.
Caption: Simplified Hedgehog signaling pathway.
Based on a thorough review of available scientific literature and public databases, there is a significant lack of information regarding the pharmacokinetics and bioavailability of a compound specifically identified as this compound. While a single study mentions a "this compound" in the context of a signaling pathway, it does not provide the necessary data to construct a pharmacokinetic profile. Therefore, this guide cannot fulfill the request for a detailed summary of quantitative data, experimental protocols, and associated visualizations for this compound. Further research and publication of data are required to enable a comprehensive analysis of this compound's properties.
References
Unraveling the Role of DJ-1 in Parkinson's Disease: A Technical Guide to Early-Stage Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the early-stage research surrounding the protein DJ-1 (also referred to as PARK7), a critical factor in the pathogenesis of Parkinson's disease (PD). Initially misidentified in the query as "DJ101," DJ-1 is a key focus of investigation due to its neuroprotective functions. This document details the core mechanisms of DJ-1, presents quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.
Core Functions and Therapeutic Rationale
DJ-1 is a ubiquitously expressed protein that plays a crucial role in combating oxidative stress, a key pathological feature of Parkinson's disease. Its neuroprotective functions are multifaceted and include:
-
Antioxidant Defense: DJ-1 functions as a redox-sensitive chaperone and sensor of oxidative stress. The cysteine residue at position 106 (Cys-106) is particularly susceptible to oxidation, and this modification is critical for its protective activities.
-
Mitochondrial Homeostasis: The protein helps maintain mitochondrial function, which is often impaired in PD.
-
Chaperone Activity: DJ-1 assists in the proper folding of proteins and can inhibit the aggregation of alpha-synuclein, a hallmark of Parkinson's disease.
-
Transcriptional Regulation: DJ-1 influences the expression of several antioxidant and cytoprotective genes, notably through the Nrf2 signaling pathway.
Mutations in the PARK7 gene, which encodes for DJ-1, are linked to early-onset, autosomal recessive forms of Parkinson's disease. Furthermore, evidence suggests that dysfunction of the DJ-1 protein is also involved in sporadic PD. This has led to the exploration of therapeutic strategies aimed at either boosting DJ-1 expression, enhancing its activity, or targeting its downstream pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from early-stage research on DJ-1 in Parkinson's disease.
| Biomarker Analysis: Oxidized DJ-1 in Urine of Parkinson's Disease Patients | |
| Analyte | Oxidized DJ-1 (OxiDJ-1) |
| Sample Type | Urine |
| Patient Cohort | Korean PD patients vs. non-PD controls |
| Key Finding | A significant, approximately 2-fold increase in OxiDJ-1 levels was observed in the urine of PD patients compared to controls.[1][2] |
| Methodology | Enzyme-Linked Immunosorbent Assay (ELISA)[1][2] |
| Preclinical Models: Impact of DJ-1 Dysfunction | |
| Model System | NIH3T3 cells expressing PD-associated DJ-1 mutants (M26I, L166P, R98Q, D149A) |
| Key Finding | All tested mutants exhibited reduced capabilities to eliminate exogenously added hydrogen peroxide (H2O2) compared to wild-type DJ-1. The L166P and C106S mutants showed no activity in scavenging endogenously produced reactive oxygen species. |
| Implication | These findings underscore the critical role of specific amino acid residues in the antioxidant function of DJ-1 and how patient-derived mutations can impair this protective activity. |
Key Signaling Pathways and Experimental Workflows
To elucidate the complex roles of DJ-1, various signaling pathways and experimental workflows have been investigated. The following diagrams, generated using the DOT language, visualize these critical processes.
References
Unraveling the Molecular intricacies of DJ101: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of DJ101, a novel tubulin inhibitor, designed for researchers, scientists, and professionals in the field of drug development. This document outlines the core mechanism of action, presents quantitative data on its efficacy, details experimental protocols for key assays, and visualizes the associated signaling pathways.
Core Molecular Target: β-Tubulin at the Colchicine Binding Site
This compound is a potent and metabolically stable small molecule that directly targets the colchicine binding site on the β-tubulin subunit[1]. This interaction disrupts the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and maintenance of cell structure[1][2]. By binding to this specific site, this compound effectively circumvents the drug efflux pumps that often lead to resistance to other tubulin inhibitors, such as taxanes[1][3].
The high-resolution crystal structure of this compound in complex with tubulin (PDB code: 5H7O) reveals the precise molecular interactions. The trimethoxy and imidazopyridine moieties of this compound are nestled within a hydrophobic pocket formed by the amino acid residues βC241, βL255, βL248, and βN258[1][4]. The stability of this binding is further enhanced by the formation of three hydrogen bonds with αT179, βN349, and βC241[4]. A key interaction with βM259 is crucial for inducing the conformational change in tubulin that leads to microtubule destabilization[4].
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line Panel | Assay Type | Measurement | Value Range | Reference |
| Metastatic Melanoma | Cell Viability | IC50 | 7 - 10 nmol/L | [1] |
| NCI-60 | Cell Growth | GI50 | < 10 nmol/L | [1] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in metastatic melanoma and the NCI-60 panel of human cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics, which triggers a cascade of events leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the molecular targets and efficacy of this compound.
Tubulin Polymerization Inhibition Assay
This assay quantifies the ability of this compound to inhibit the in vitro polymerization of purified tubulin.
Caption: Workflow for the tubulin polymerization assay.
Protocol:
-
Preparation of Reagents: A tubulin reaction mix is prepared containing purified (>99%) porcine brain tubulin at a concentration of 2 mg/mL, 1 mM GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[4][5].
-
Assay Setup: The assay is performed in a 96-well plate. 5 µL of this compound at various concentrations (or a vehicle control) is pre-incubated in the wells at 37°C for 1 minute[4].
-
Initiation of Polymerization: 50 µL of the pre-warmed tubulin reaction mix is added to each well to initiate polymerization[4].
-
Data Acquisition: The increase in fluorescence (excitation at 355 nm, emission at 460 nm) or absorbance at 340 nm is monitored in real-time using a microplate reader at 37°C[4][5].
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Immunofluorescence Microscopy for Microtubule Visualization
This technique is used to visually assess the effect of this compound on the microtubule network within cancer cells.
Protocol:
-
Cell Culture and Treatment: A375 or RPMI7951 melanoma cells are cultured on glass coverslips. The cells are then treated with varying concentrations of this compound (or a vehicle control) for 18 hours[4].
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody penetration[6][7].
-
Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647)[4]. The cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope at high magnification (e.g., 63x)[4].
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the anti-proliferative activity of this compound against a panel of 60 different human cancer cell lines.
Protocol:
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: this compound is added to the plates at various concentrations and incubated for an additional 48 hours.
-
Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with the sulforhodamine B (SRB) dye, which binds to cellular proteins[3].
-
Measurement and Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at 515 nm. The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curves.
A375 Melanoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation: Human A375 melanoma cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injections at a specified dose (e.g., 30 mg/kg)[8].
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed by histology or other methods.
Off-Target Effects
To assess the selectivity of this compound, it is typically screened against a panel of kinases and other relevant receptors and ion channels. Standard kinase panel screening involves quantifying the inhibitory activity of this compound against a large number of purified kinases, often using radiometric or fluorescence-based assays[8][9]. The results from such screens for this compound have indicated negligible off-target effects for major physiologically important receptors and ion channels, suggesting a favorable safety profile[8].
Caption: Logical flow for off-target effect screening.
References
- 1. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
The Role of DJ-1 in Mitigating Oxidative Stress: A Technical Overview for Researchers
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature in a host of neurodegenerative diseases and other chronic conditions. The protein DJ-1 (also known as Parkinson's disease-associated protein 7 or PARK7) has emerged as a critical player in the cellular response to oxidative insults. This technical guide provides an in-depth analysis of the mechanisms by which DJ-1 modulates oxidative stress pathways, with a particular focus on its interaction with the Nrf2 signaling cascade and its role in glutathione homeostasis. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and therapeutic development in this area.
Introduction to DJ-1 and Oxidative Stress
DJ-1 is a highly conserved, ubiquitously expressed homodimeric protein that plays a multifaceted role in cellular homeostasis. Initially identified for its association with early-onset familial Parkinson's disease, subsequent research has unequivocally established its function as a crucial sensor and scavenger of ROS.[1][2] Under conditions of oxidative stress, the cysteine residue at position 106 (Cys-106) of DJ-1 is particularly susceptible to oxidation, a modification that is believed to be critical for its protective functions.[1] Loss-of-function mutations in the PARK7 gene are linked to increased cellular vulnerability to oxidative damage, highlighting the indispensable role of DJ-1 in maintaining redox balance.
Core Mechanisms of DJ-1 in Oxidative Stress Amelioration
DJ-1 exerts its antioxidant effects through two primary, interconnected pathways: the activation of the Nrf2 signaling pathway and the regulation of glutathione (GSH) synthesis and utilization.
The DJ-1/Nrf2 Signaling Axis
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of a vast array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.
DJ-1 is a key positive regulator of the Nrf2 pathway. Evidence suggests that DJ-1 promotes the stabilization and nuclear accumulation of Nrf2, thereby enhancing the transcription of downstream antioxidant enzymes. The proposed mechanisms include:
-
Inhibition of Keap1-mediated Nrf2 degradation: DJ-1 is thought to interfere with the Keap1-Nrf2 interaction, preventing the ubiquitination and degradation of Nrf2. This leads to an increase in the cellular pool of Nrf2 available for activation.
-
Promotion of Nrf2 nuclear translocation: Studies have shown that overexpression of DJ-1 leads to increased levels of Nrf2 in the nucleus, suggesting that DJ-1 may play a role in the shuttling of Nrf2 from the cytoplasm to the nucleus upon oxidative stress.
The activation of the Nrf2-ARE pathway by DJ-1 results in the upregulated expression of a battery of protective enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs).
DJ-1 and Glutathione Homeostasis
Glutathione (GSH) is a critical non-enzymatic antioxidant that directly scavenges ROS and also serves as a cofactor for several antioxidant enzymes, most notably glutathione peroxidases (GPx) and glutathione S-transferases (GSTs). DJ-1 plays a vital role in maintaining cellular GSH levels through the following mechanism:
-
Upregulation of Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the de novo synthesis of glutathione. DJ-1, through its activation of Nrf2, upregulates the expression of both the catalytic (GCLC) and modifier (GCLM) subunits of GCL. This leads to an increased capacity for GSH synthesis, thereby replenishing the cellular antioxidant pool.
By bolstering the glutathione system, DJ-1 enhances the cell's ability to neutralize a wide range of reactive oxygen and nitrogen species, thus protecting cellular macromolecules from oxidative damage.
Quantitative Data on the Effects of DJ-1 on Oxidative Stress Markers
The following tables summarize quantitative data from various studies investigating the impact of DJ-1 modulation on key markers of oxidative stress and antioxidant defense.
| Table 1: Effect of DJ-1 Overexpression on Oxidative Stress Markers and Antioxidant Enzyme Activity | |||
| Marker/Enzyme | Experimental System | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | 5XFAD Transgenic Mice (Alzheimer's Disease Model) | Significantly Decreased Activity | [3] |
| Malondialdehyde (MDA) Content | 5XFAD Transgenic Mice (Alzheimer's Disease Model) | Significantly Decreased Content | [3] |
| Superoxide Dismutase (SOD) Activity | 5XFAD Transgenic Mice (Alzheimer's Disease Model) | Significantly Increased Activity | [3] |
| Nrf2 (Nuclear Fraction) | 5XFAD Transgenic Mice (Alzheimer's Disease Model) | Significantly Increased Expression | [3] |
| Heme Oxygenase-1 (HO-1) | PC-12 Cells treated with a DJ-1-derived peptide (ND-13) and 6-OHDA | Increased Protein Levels | |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | PC-12 Cells treated with a DJ-1-derived peptide (ND-13) and 6-OHDA | Increased mRNA Levels | |
| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | PC-12 Cells treated with a DJ-1-derived peptide (ND-13) and 6-OHDA | Increased mRNA Levels |
| Table 2: Effect of DJ-1 Knockdown/Deficiency on Oxidative Stress Markers and Nrf2 Signaling | |||
| Marker/Enzyme | Experimental System | Observed Effect | Reference |
| Cell Viability (in response to H₂O₂, MPP⁺, 6-OHDA) | SH-SY5Y Neuroblastoma Cells | Increased Susceptibility to Cell Death | |
| Nrf2 (Nuclear Fraction) | Human Corneal Endothelial Cells | Decreased Protein Levels | |
| Nrf2 mRNA | Human Corneal Endothelial Cells | 2.6-fold Decrease | |
| Heme Oxygenase-1 (HO-1) mRNA | Human Corneal Endothelial Cells | 3.9-fold Decrease | |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) mRNA | Human Corneal Endothelial Cells | 1.4-fold Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DJ-1 in oxidative stress pathways.
Western Blot for Nuclear and Cytoplasmic Fractionation of Nrf2
This protocol allows for the assessment of Nrf2 translocation from the cytoplasm to the nucleus, a key indicator of its activation.
Materials:
-
Cell lysis buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and wash with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the chosen kit. Briefly, this involves sequential lysis steps to first isolate the cytoplasm and then the nuclear contents.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize the Nrf2 signal to the respective loading controls (Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to AREs
This protocol is used to determine if Nrf2 directly binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-Nrf2 antibody for ChIP
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the ARE region of a known Nrf2 target gene (e.g., NQO1, HO-1) and a negative control region.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells. Lyse the cells with cell lysis buffer to release the nuclei.
-
Nuclear Lysis and Sonication: Lyse the nuclei with nuclear lysis buffer. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions (power, duration, cycles) must be empirically determined for each cell type and instrument.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with the anti-Nrf2 antibody or normal IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using the purified DNA as a template with primers specific to the ARE-containing promoter region of the target gene and a negative control region.
-
Data Analysis: Calculate the enrichment of the target region in the Nrf2-immunoprecipitated sample relative to the IgG control and the input chromatin.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, a key enzyme in the glutathione-based antioxidant system.
Materials:
-
GPx Assay Kit (commercially available kits are recommended)
-
Cell or tissue lysate
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Cumene hydroperoxide or tert-butyl hydroperoxide (substrate)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in a specific buffer followed by centrifugation. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add the assay buffer, NADPH, GR, and GSH to each well.
-
Add the sample (lysate) to the appropriate wells. Include a blank (no sample) and a positive control.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The decrease in absorbance is due to the oxidation of NADPH.
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the extinction coefficient of NADPH. Normalize the activity to the protein concentration of the sample.
Glutamate-Cysteine Ligase (GCL) Activity Assay
This assay measures the activity of the rate-limiting enzyme in glutathione synthesis.
Materials:
-
GCL Activity Assay Kit (commercially available kits are recommended)
-
Cell or tissue lysate
-
L-glutamate
-
L-cysteine
-
ATP
-
NADH
-
Pyruvate kinase/lactate dehydrogenase
-
Phosphoenolpyruvate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as per the kit's protocol. Determine the protein concentration.
-
Assay Reaction: The assay is typically a coupled enzyme reaction where the ADP produced by GCL is used to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate with the concomitant oxidation of NADH to NAD⁺.
-
In a 96-well plate, combine the reaction buffer, substrates (L-glutamate, L-cysteine, ATP, phosphoenolpyruvate), and coupling enzymes (pyruvate kinase/lactate dehydrogenase).
-
Add the sample (lysate) to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the GCL activity based on the rate of NADH oxidation and normalize to the protein concentration of the sample.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The DJ-1/Nrf2 Signaling Pathway in response to oxidative stress.
Caption: DJ-1's role in the regulation of Glutathione (GSH) synthesis.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
The evidence overwhelmingly supports the role of DJ-1 as a critical neuroprotective protein that safeguards cells against the deleterious effects of oxidative stress. Its intricate involvement in the Nrf2 signaling pathway and glutathione metabolism positions it as a promising therapeutic target for a range of diseases characterized by oxidative damage. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate the complex functions of DJ-1 and to accelerate the development of novel therapeutic strategies aimed at bolstering this crucial cellular defense mechanism.
Future research should focus on several key areas:
-
Elucidating the precise molecular interactions between DJ-1 and the components of the Nrf2/Keap1 pathway.
-
Identifying small molecule modulators of DJ-1 that can enhance its protective functions.
-
Investigating the role of DJ-1 in other cellular stress response pathways and its potential crosstalk with these systems.
-
Conducting further preclinical and clinical studies to validate the therapeutic potential of targeting DJ-1 in human diseases.
By building upon the foundational knowledge outlined in this technical guide, the scientific community can continue to unravel the complexities of DJ-1 biology and translate these findings into tangible clinical benefits.
References
Methodological & Application
Application Notes and Protocols for DJ101 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ101 is a novel and potent small-molecule tubulin inhibitor that targets the colchicine binding site, demonstrating significant potential in cancer research. By disrupting microtubule polymerization, this compound effectively inhibits cell division, leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to evaluate its therapeutic potential.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis or programmed cell death.[4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| A375 | Metastatic Melanoma | 7-10 | Not Specified | [1][2] |
| RPMI7951 | Metastatic Melanoma | 7-10 | Not Specified | [1][2] |
| M14 | Melanoma | 3 (as compound 41) | MTS Assay (48 hrs) | [5] |
| DU-145 | Prostate Cancer | 14 (as compound 41) | MTS Assay (48 hrs) | [5] |
Signaling Pathway
The inhibition of tubulin polymerization by this compound leads to a G2/M phase cell cycle arrest. This process is governed by a complex signaling network that ensures the fidelity of cell division. When microtubule dynamics are disrupted, the spindle assembly checkpoint is activated, preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This sustained arrest can lead to the activation of apoptotic pathways.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Experimental Workflow
A general workflow for assessing the in vitro effects of this compound is depicted below. This workflow encompasses initial viability screening followed by more detailed mechanistic assays.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to assess the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the scratch at different time points to quantify cell migration.
Colony Formation Assay
This protocol evaluates the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
References
Application Notes and Protocols for DJ101 in Multidrug-Resistant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. DJ101 is a novel, potent, and metabolically stable small-molecule tubulin inhibitor that has demonstrated significant promise in overcoming MDR in various cancer models. By targeting the colchicine-binding site of β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Crucially, this compound has been shown to circumvent common resistance mechanisms, including those mediated by drug efflux pumps, making it a valuable tool for investigating and potentially treating multidrug-resistant cancers.[1]
These application notes provide a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical models of multidrug-resistant cancer, and detailed protocols for its application in in vitro and in vivo research.
Mechanism of Action
This compound exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network.[1] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics by this compound leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]
A critical advantage of this compound is its ability to overcome taxane resistance.[1] Taxanes, another class of microtubule-targeting agents, bind to a different site on β-tubulin and are often rendered ineffective by MDR mechanisms. This compound's efficacy in taxane-resistant models suggests it is not a substrate for the drug efflux pumps that commonly cause resistance to taxanes and other chemotherapeutic agents.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound in various cancer models.
| Assay | Cancer Model | Cell Line | Metric | Value | Reference |
| Cell Viability | Human Metastatic Melanoma | A375 | IC50 | 7 nM | [1] |
| Cell Viability | Human Metastatic Melanoma | RPMI7951 | IC50 | 8 nM | [1] |
| Cell Viability | Human Metastatic Melanoma | WM-115 | IC50 | 10 nM | [1] |
| Cell Viability | Human Metastatic Melanoma | SK-MEL-1 | IC50 | 9 nM | [1] |
| In Vivo Efficacy | Paclitaxel-Resistant Human Prostate Cancer Xenograft | PC-3/TxR | Tumor Growth Inhibition | Complete Inhibition | [1] |
| In Vivo Efficacy | Melanoma Lung Metastasis | B16F10 | Reduction in Lung Metastasis | Significant Reduction | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on multidrug-resistant cancer cell lines.
Caption: Workflow for the cell viability assay.
Materials:
-
Multidrug-resistant cancer cell line of interest (e.g., paclitaxel-resistant PC-3/TxR)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effects of this compound on the microtubule network within cancer cells.
Materials:
-
Cancer cells grown on glass coverslips in a 24-well plate
-
This compound
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10x IC50) for 18-24 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope with appropriate filters. Cells treated with this compound are expected to show a disrupted and disorganized microtubule structure compared to the well-defined filamentous network in control cells.
-
In Vivo Xenograft Model of Multidrug-Resistant Cancer
This protocol describes the establishment of a paclitaxel-resistant human prostate cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Paclitaxel-resistant human prostate cancer cells (PC-3/TxR)
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., PEG300/Tween 80/saline)
-
Paclitaxel
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest PC-3/TxR cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 30 mg/kg, intraperitoneal injection, daily)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, intravenous injection, once weekly)
-
-
-
Treatment Administration and Monitoring:
-
Administer the treatments according to the defined schedule.
-
Continue to monitor tumor volume and body weight every 2-3 days to assess treatment efficacy and toxicity.
-
-
Endpoint and Tissue Collection:
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a specific treatment duration.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis.
-
Logical Relationships in this compound Research
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of DJ-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation and antioxidative stress responses. Loss-of-function mutations in the DJ-1 gene are linked to early-onset, autosomal recessive Parkinson's disease (PD). Emerging evidence strongly suggests a critical neuroprotective role for DJ-1 in a broader range of neurodegenerative conditions, including stroke and Alzheimer's disease. The protective mechanisms of DJ-1 are multifaceted, involving the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and regulation of pro-survival signaling cascades.
These application notes provide a comprehensive overview of established in vitro and in vivo methods to assess the neuroprotective effects of DJ-1, including detailed experimental protocols and expected quantitative outcomes.
I. In Vitro Assessment of DJ-1 Neuroprotective Effects
In vitro models offer a controlled environment to dissect the molecular mechanisms underlying DJ-1-mediated neuroprotection.
Cell Viability and Cytotoxicity Assays
Application: To quantify the protective effect of DJ-1 against neurotoxin- or oxidative stress-induced cell death.
Key Assays:
-
Cell Counting Kit-8 (CCK-8) Assay: Measures cell viability by assessing the activity of dehydrogenases in living cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
| Model System | Insult | DJ-1 Intervention | Outcome Measure | Result |
| SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) (50 µM) | Tat-DJ-1 Pre-treatment | Cell Viability | Increased from 43% to 81%[1] |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Overexpression of DJ-1 | Cell Viability | Significantly increased protection[2] |
| Primary Neuronal Cultures | 6-OHDA (25 µM) | ND-13 (DJ-1 based peptide) | LDH Release | Significantly reduced cytotoxicity[3][4] |
| Primary Neuronal Cultures | Hydrogen Peroxide (H₂O₂) (50 µM) | ND-13 (DJ-1 based peptide) | LDH Release | Significantly reduced cytotoxicity[3][4] |
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For overexpression studies, transfect cells with a DJ-1 expression vector or an empty vector control.
-
For exogenous protein/peptide delivery, add the DJ-1 protein or peptide (e.g., Tat-DJ-1) to the culture medium at the desired concentration.
-
-
Induction of Neurotoxicity: After 24 hours of pre-treatment, expose the cells to a neurotoxin (e.g., 6-OHDA, rotenone, MPP+) or an oxidative stressor (e.g., H₂O₂) at a predetermined toxic concentration. Include untreated control wells.
-
CCK-8 Reagent Addition: After the desired incubation period with the neurotoxin (e.g., 24 hours), add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Cell Culture and Treatment: Follow steps 1-3 from the CCK-8 protocol.
-
Supernatant Collection: After the incubation period with the neurotoxin, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells and a maximum LDH release control (cells lysed with a lysis buffer).
Assessment of Oxidative Stress
Application: To determine the antioxidant capacity of DJ-1.
Key Assays:
-
Glutathione (GSH) Quantification: Measures the levels of the major intracellular antioxidant, glutathione.
-
Reactive Oxygen Species (ROS) Measurement: Detects the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
| Model System | Insult | DJ-1 Intervention | Outcome Measure | Result |
| Dopaminergic Neurons | Hydrogen Peroxide / 6-OHDA | Overexpression of wild-type DJ-1 | Cellular GSH Levels | Increased cellular glutathione levels[2] |
| SH-SY5Y Cells | 6-OHDA | Tat-DJ-1 Pre-treatment | ROS Production | Significantly inhibited ROS production[1] |
| DJ-1 Knockout MEFs | Basal Condition | N-acetyl-cysteine (NAC) / Glutathione | Mitochondrial Membrane Potential | Restored the reduced mitochondrial membrane potential[5] |
-
Cell Lysis: After experimental treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer for GSH measurement.
-
Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, followed by centrifugation.
-
GSH Detection: Use a commercial GSH assay kit. Typically, this involves a reaction where GSH reacts with a chromogen (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).
-
Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.
Analysis of Signaling Pathways
Application: To investigate the molecular pathways modulated by DJ-1, such as the Nrf2-ARE pathway.
Key Assay:
-
Western Blotting: To measure the protein levels of DJ-1, Nrf2, and downstream antioxidant enzymes (e.g., NQO1, HO-1).
| Model System | DJ-1 Intervention | Outcome Measure | Result |
| SH-SY5Y Cells | Overexpression of DJ-1 | Nuclear Nrf2 Levels | Increased nuclear translocation of Nrf2[6] |
| PC-12 Cells | ND-13 (DJ-1 based peptide) + 6-OHDA | mRNA levels of Nrf2, HO-1, NQO1 | Increased expression of Nrf2 and its target genes[3][4] |
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DJ-1, Nrf2, and downstream targets (e.g., HO-1, NQO1), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
II. In Vivo Assessment of DJ-1 Neuroprotective Effects
In vivo models are crucial for evaluating the therapeutic potential of DJ-1 in a complex physiological system.
Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
Application: To assess the neuroprotective effects of DJ-1 in an animal model of ischemic stroke.
| Animal Model | DJ-1 Intervention | Outcome Measure | Result |
| Rats | DJ-1 siRNA | Infarct Volume | Significantly increased infarct volume[7][8] |
| Rats | DJ-1 siRNA | Neurological Deficit Score | Significantly worsened neurological deficit[7][8] |
| Mice | DJ-1 Overexpression | Infarct Volume | Reduced infarct volume[9] |
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g). Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes) for transient MCAO, then withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
DJ-1 Intervention: DJ-1 can be delivered via various routes, such as intracerebroventricular injection of a viral vector for overexpression or intravenous administration of a DJ-1-based peptide, at a specified time before or after MCAO.
-
Assessment of Infarct Volume:
-
After 24-48 hours of reperfusion, euthanize the animals and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Scoring: Assess neurological deficits using a standardized scoring system (e.g., on a scale of 0-5, where 0 is no deficit and 5 is severe deficit).
Parkinson's Disease Models
Application: To evaluate the ability of DJ-1 to protect dopaminergic neurons in models of Parkinson's disease.
Key Models:
-
6-Hydroxydopamine (6-OHDA) Model: A neurotoxin that selectively destroys catecholaminergic neurons.
-
Rotenone Model: A pesticide that inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic cell death.
| Animal Model | Insult | DJ-1 Intervention | Outcome Measure | Result | | :--- | :--- | :--- | :--- | | Rats | Rotenone | Astrocyte-specific overexpression of human DJ-1 | Dopaminergic Neuron Loss | Protected from rotenone-induced neurodegeneration[10][11] | | Rats | Rotenone | Astrocyte-specific overexpression of human DJ-1 | Neuronal Oxidative Stress and Microglial Activation | Marked reduction in oxidative stress and microglial activation[10][11] |
-
Animal Preparation: Anesthetize adult male rats.
-
Stereotaxic Surgery:
-
Mount the rat in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum.
-
-
DJ-1 Intervention: Administer DJ-1 (e.g., via viral vector or peptide) before or after the 6-OHDA lesion.
-
Behavioral Testing:
-
Two to four weeks post-lesion, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
-
Immunohistochemistry:
-
Euthanize the animals and perfuse with paraformaldehyde.
-
Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
Quantify the number of TH-positive neurons to assess the extent of neuroprotection.
-
-
Rotenone Administration: Administer rotenone to mice, for example, via daily oral gavage (e.g., 30 mg/kg) for several weeks.
-
DJ-1 Intervention: Provide DJ-1 intervention concurrently with or prior to rotenone treatment.
-
Behavioral and Histological Analysis: Perform behavioral tests and immunohistochemical analysis as described for the 6-OHDA model.
III. Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. DJ-1 up-regulates glutathione synthesis during oxidative stress and inhibits A53T alpha-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DJ-1 on the neuroprotection of astrocytes subjected to cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Astrocyte-specific DJ-1 overexpression protects against rotenone-induced neurotoxicity in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astrocyte-specific DJ-1 overexpression protects against rotenone-induced neurotoxicity in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DJ101 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DJ101, a potent and metabolically stable tubulin inhibitor, in preclinical xenograft mouse models of cancer. The following sections detail the methodologies for establishing xenografts, treatment administration, and endpoint analysis, along with a summary of expected outcomes based on available research.
Mechanism of Action
This compound is a small molecule that targets the colchicine binding site on β-tubulin. This interaction disrupts microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. The inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.
Signaling Pathway of Tubulin Inhibition by this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with tubulin, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for utilizing this compound in various xenograft mouse models.
A375 Human Melanoma Xenograft Model
This model is used to evaluate the efficacy of this compound on subcutaneous melanoma tumor growth.
Materials:
-
Human melanoma cell line: A375
-
Animals: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
This compound compound
-
Vehicle for injection (e.g., a solution of 5% dextrose, 10% Cremophor EL, and 10% ethanol in water)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture A375 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Wash with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
This compound Administration: Prepare a solution of this compound in the vehicle. Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The treatment frequency and duration should be optimized for the specific study, but a common schedule is daily or every other day for 2-3 weeks. The control group should receive an equivalent volume of the vehicle.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of markers such as Ki-67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis).
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.
-
Experimental Workflow:
Caption: Workflow for A375 xenograft model and this compound treatment.
Paclitaxel-Resistant PC-3 Prostate Cancer Xenograft Model
This model assesses the efficacy of this compound in a drug-resistant prostate cancer setting.
Materials:
-
Paclitaxel-resistant human prostate cancer cell line: PC-3/TxR (or equivalent)
-
Animals: Athymic nude mice
-
Culture medium: RPMI-1640 with 10% FBS and paclitaxel to maintain resistance
-
Other materials as listed for the A375 model.
Protocol:
-
Cell Culture: Culture PC-3/TxR cells in RPMI-1640 with 10% FBS and the appropriate concentration of paclitaxel.
-
Tumor Implantation and Growth Monitoring: Follow the same procedure as for the A375 model, using PC-3/TxR cells.
-
Treatment: Once tumors are established, randomize mice into groups to receive this compound, paclitaxel (as a control for resistance), and vehicle. Administer treatments via i.p. injection. The dosage and schedule for this compound should be determined based on preliminary studies, but can start in a similar range to the A375 model.
-
Endpoint Analysis: Perform the same endpoint analyses as described for the A375 model.
B16F10 Melanoma Lung Metastasis Model
This model is used to evaluate the effect of this compound on the metastatic spread of melanoma cells to the lungs.
Materials:
-
Mouse melanoma cell line: B16F10
-
Animals: C57BL/6 mice, 6-8 weeks old
-
Culture medium: DMEM with 10% FBS
-
Sterile PBS
-
This compound compound and vehicle
Protocol:
-
Cell Preparation: Culture and prepare B16F10 cells as described for the A375 model. Resuspend cells in sterile PBS at a concentration of 2.5 x 10^5 cells per 200 µL.
-
Intravenous Injection: Inject 200 µL of the cell suspension into the lateral tail vein of each mouse.
-
Treatment: Begin this compound treatment (e.g., 30 mg/kg, i.p.) on a predetermined schedule, for instance, starting one day after cell injection and continuing for a specified period (e.g., 2-3 weeks).
-
Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.
-
Count the number of visible metastatic nodules on the lung surface.
-
Fix the lungs in Bouin's solution for better visualization of nodules or in 10% neutral buffered formalin for histological analysis.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from this compound treatment in the described xenograft models.
Table 1: Efficacy of this compound in A375 Human Melanoma Xenograft Model
| Treatment Group | Dose and Route | Mean Tumor Volume (% Increase ± SEM) | Final Tumor Weight (mg ± SEM) |
| Vehicle Control | - | Data not available in provided search results | Data not available in provided search results |
| This compound | 30 mg/kg, i.p. | Significantly lower than control[1] | Significantly lower than control |
Table 2: Efficacy of this compound in Paclitaxel-Resistant PC-3 Prostate Cancer Xenograft Model
| Treatment Group | Dose and Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Paclitaxel | Dose dependent | Minimal |
| This compound | Dose dependent | Complete inhibition observed in a study |
Table 3: Efficacy of this compound in B16F10 Lung Metastasis Model
| Treatment Group | Dose and Route | Mean Number of Lung Nodules (± 95% CI) |
| Vehicle Control | - | Data not available in provided search results |
| This compound | 30 mg/kg, i.p. | Significantly lower than control (P = 0.0001)[1] |
Immunohistochemistry Protocols
Cleaved Caspase-3 Staining for Apoptosis
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., goat serum).
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a peroxidase substrate kit (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
CD31 Staining for Angiogenesis
-
Follow steps 1-4 as for cleaved caspase-3 staining.
-
Incubate with a primary antibody against CD31 overnight at 4°C.
-
Follow steps 6-10 as for cleaved caspase-3 staining.
These protocols provide a framework for the preclinical evaluation of this compound. Researchers should optimize specific parameters, such as drug formulation, dosage, and treatment schedules, for their particular experimental setup.
References
Application Notes and Protocols for Combining DJ101 with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ101 is a novel, potent, and metabolically stable small-molecule tubulin inhibitor that targets the colchicine binding site on β-tubulin. Its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. A significant advantage of this compound is its ability to circumvent common mechanisms of multidrug resistance, including the overexpression of P-glycoprotein (P-gp) efflux pumps, which often limits the efficacy of taxanes and vinca alkaloids.[1] Preclinical studies have demonstrated this compound's potent single-agent activity against a broad range of cancer cell lines, including melanoma and paclitaxel-resistant prostate cancer.[1][2]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination of this compound with other chemotherapeutic agents to achieve synergistic or additive anti-cancer effects.
Rationale for Combination Therapy
The primary goal of combining this compound with other anticancer drugs is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. The distinct mechanism of action of this compound makes it a promising candidate for combination with various classes of chemotherapeutics.
1. Combination with Targeted Therapies (e.g., BRAF/MEK Inhibitors):
Many cancers are driven by specific oncogenic mutations. For instance, a significant portion of melanomas harbor mutations in the BRAF gene. While BRAF inhibitors like vemurafenib are effective, resistance often develops. A less metabolically stable analog of this compound, ABI-274, has shown strong synergy when combined with vemurafenib in a BRAF inhibitor-resistant melanoma xenograft model.[1] This suggests that combining this compound with targeted therapies could be a powerful strategy to combat both primary and acquired resistance. The disruption of the microtubule network by this compound can induce cellular stress and apoptosis through pathways distinct from those targeted by signaling inhibitors, creating a multi-pronged attack on cancer cells.
2. Combination with DNA Damaging Agents (e.g., Platinum-based drugs, Doxorubicin):
Combining agents that disrupt different critical cellular processes can lead to enhanced cancer cell killing. This compound arrests cells in the G2/M phase of the cell cycle, a phase where cells are often more sensitive to DNA damaging agents. Therefore, sequential or concurrent administration of this compound with drugs like cisplatin, carboplatin, or doxorubicin could result in synergistic cytotoxicity.
3. Combination with other Microtubule-Targeting Agents:
While combining drugs with the same target can sometimes be antagonistic, there is a rationale for exploring combinations of this compound with taxanes (e.g., paclitaxel, docetaxel) in taxane-sensitive and -resistant settings. This compound's efficacy in paclitaxel-resistant models suggests it could be used to re-sensitize tumors to taxanes or to treat taxane-refractory disease.[1] Careful scheduling and dose evaluation would be critical in such combinations.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the single-agent in vitro cytotoxic activity of this compound across various human cancer cell lines. This data serves as a baseline for designing combination studies.
Table 1: Cytotoxicity of this compound in Human Metastatic Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | IC₅₀ (nmol/L) |
| A375 | V600E | WT | 7.1 ± 0.9 |
| RPMI7951 | WT | Q61L | 8.3 ± 1.2 |
| WM-115 | V600D | WT | 9.5 ± 1.1 |
| SK-MEL-1 | WT | G12D | 10.2 ± 1.5 |
| Data extracted from Cancer Research, 2018.[1] |
Table 2: Cytotoxicity of this compound in Paclitaxel-Sensitive and -Resistant Prostate Cancer Cell Lines
| Cell Line | Resistance Profile | IC₅₀ (nmol/L) - this compound | IC₅₀ (nmol/L) - Paclitaxel |
| PC-3 | Paclitaxel-Sensitive | 12.5 ± 1.8 | 4.2 ± 0.7 |
| PC-3/TxR | Paclitaxel-Resistant | 15.1 ± 2.1 | > 500 |
| Data extrapolated from preclinical findings described in Cancer Research, 2018.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound combinations.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for in vivo evaluation of this compound combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, PC-3/TxR prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, a constant ratio (e.g., based on the IC₅₀ of each drug) or a checkerboard matrix of concentrations should be prepared.
-
Cell Treatment: After 24 hours, aspirate the medium from the wells and add 100 µL of the medium containing the single agents or their combinations. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Clonogenic (Colony Formation) Assay
Objective: To assess the long-term effect of this compound, alone and in combination, on the ability of single cancer cells to form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and combination agent
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells per well) in 6-well plates and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with this compound, the combination agent, or the combination at clinically relevant concentrations (e.g., IC₂₅ or IC₅₀).
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The plating efficiency and surviving fraction can be calculated.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy and toxicity of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., PC-3/TxR)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis:
-
Excise tumors and measure their final weight.
-
Collect major organs for histological analysis to assess toxicity.
-
Perform immunohistochemical analysis on tumor tissues for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Protocol 4: Immunofluorescence Staining for Microtubule Disruption
Objective: To visualize the effect of this compound on the microtubule network in cancer cells.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 10x IC₅₀) for 18-24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Antibody Incubation:
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash three times with PBST and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslip on a microscope slide, and visualize using a fluorescence microscope.
Conclusion
This compound represents a promising new agent in cancer chemotherapy, particularly for tumors that have developed resistance to standard-of-care microtubule inhibitors. The protocols and rationale provided herein offer a framework for the systematic evaluation of this compound in combination with other anticancer agents. Such studies are crucial for elucidating synergistic interactions and for the rational design of novel, more effective cancer treatment regimens. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this compound-based combination therapies.
References
Application Notes and Protocols: Lentiviral Vector-Mediated Delivery of DJ-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein that plays a critical role in cellular homeostasis by acting as a sensor for oxidative stress and modulating various signaling pathways. Its cytoprotective functions have implicated it in several pathologies, most notably Parkinson's disease and cancer.[1][2] Therapeutic strategies aimed at modulating the DJ-1 pathway are of significant interest. This document outlines the use of lentiviral vectors for the delivery of genetic material to modulate DJ-1 and its associated pathways, a hypothetical approach herein referred to as "DJ101."
Lentiviral vectors are a powerful tool for gene delivery due to their ability to transduce a wide range of cell types, including both dividing and non-dividing cells, and to integrate into the host genome, leading to long-term transgene expression.[3] These properties make them highly suitable for gene therapy applications.[4] The third-generation lentiviral systems, which separate the viral components into multiple plasmids, offer a high degree of safety by minimizing the risk of generating replication-competent viruses.[3][5]
This document provides detailed protocols for the production of high-titer lentiviral vectors carrying a hypothetical DJ-1 modulating transgene, methods for in vitro and in vivo validation, and an overview of the key signaling pathways involved.
Key Signaling Pathways Modulated by DJ-1
DJ-1 exerts its effects by influencing several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] Understanding these pathways is crucial for designing and evaluating therapeutic interventions targeting DJ-1.
Caption: DJ-1 Signaling Pathways.
Experimental Workflow for this compound Lentiviral Vector Production and Application
The overall process for utilizing the this compound lentiviral vector involves several key stages, from plasmid preparation to in vivo testing.
References
Application Notes and Protocols for Measuring DJ101 Binding to Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ101 is a novel, potent, and metabolically stable tubulin inhibitor that targets the colchicine binding site on the β-tubulin subunit. By disrupting tubulin polymerization, this compound effectively inhibits cell division and exhibits significant anti-cancer activity, including in drug-resistant models. Accurate and robust methods to quantify the binding of this compound to tubulin and to characterize its effects on microtubule dynamics are crucial for its continued development as a therapeutic agent.
These application notes provide detailed protocols for key assays to measure the interaction of this compound with tubulin, present quantitative data in a clear and accessible format, and illustrate the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with tubulin and its effects on cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Melanoma Cell Lines
| Cell Line | IC50 (nmol/L) |
| A375 | 10.4 |
| RPMI-7951 | 8.2 |
| WM-115 | 7.0 |
| SK-MEL-1 | 9.5 |
Data extracted from Arnst, K.E., et al. (2018). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research, 78(1), 265-77.
Table 2: Tubulin Polymerization Inhibition by this compound
| Compound | IC50 (μM) |
| This compound | 2.1 |
| Colchicine | 2.5 |
Data extracted from Arnst, K.E., et al. (2018). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research, 78(1), 265-77.
Table 3: X-ray Crystallography Data for this compound-Tubulin Complex
| PDB ID | 5H7O[1] |
| Method | X-RAY DIFFRACTION[1] |
| Resolution | 2.80 Å[1] |
| R-Value Work | 0.214[1] |
| R-Value Free | 0.256[1] |
Data from the RCSB Protein Data Bank (PDB ID: 5H7O).[1]
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization is monitored by an increase in turbidity (absorbance at 340 nm).
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Colchicine (as a positive control)
-
96-well half-area plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the 2X tubulin solution to each well of a pre-chilled 96-well plate on ice.
-
Add 50 µL of the compound dilutions (this compound or colchicine) or buffer (for control) to the respective wells.
-
Place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay (Colchicine Site)
This assay determines if this compound binds to the colchicine site on tubulin by measuring its ability to compete with a known colchicine-site ligand. A fluorescence-based assay is described here.
Materials:
-
Purified tubulin
-
Colchicine
-
This compound
-
Fluorescent colchicine-site ligand (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC)
-
Assay Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Fluorometer
Protocol:
-
Prepare solutions of purified tubulin, MTC, and various concentrations of this compound and unlabeled colchicine (for positive control) in the assay buffer.
-
In a 96-well black plate, add a fixed concentration of tubulin and MTC to each well.
-
Add serial dilutions of this compound or unlabeled colchicine to the wells. Include a control with no competitor.
-
Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for MTC.
-
The decrease in fluorescence intensity indicates the displacement of MTC by the competitor.
-
Calculate the percentage of inhibition of MTC binding for each concentration of this compound.
-
Determine the Ki (inhibition constant) for this compound by fitting the data to the Cheng-Prusoff equation, using the known Kd of MTC.
Immunofluorescence Staining for Microtubule Disruption
This cell-based assay visualizes the effect of this compound on the microtubule network within cancer cells.
Materials:
-
Human melanoma cell lines (e.g., A375, RPMI-7951)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 594-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Protocol:
-
Seed A375 or RPMI-7951 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM, 20 nM) or vehicle (DMSO) for 18 hours.
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 594-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the microtubule network and cell morphology using a confocal microscope.
X-ray Crystallography of the Tubulin-DJ101 Complex
This technique provides high-resolution structural information about the binding of this compound to tubulin at the atomic level.
Materials:
-
Purified tubulin
-
This compound
-
Crystallization buffer components (e.g., MES, PEG, salts)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Protocol (General Overview):
-
Protein Preparation: Purify tubulin to a high concentration and homogeneity. A common method involves cycles of polymerization and depolymerization followed by ion-exchange chromatography.
-
Complex Formation: Incubate the purified tubulin with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion) to find conditions that yield well-diffracting crystals of the tubulin-DJ101 complex.
-
Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data using a high-intensity X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement (with a known tubulin structure as a search model). Refine the atomic model against the experimental data to obtain a high-resolution structure. The final structure for the this compound-tubulin complex was solved at a resolution of 2.80 Å.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the tubulin polymerization inhibition assay.
Caption: Workflow for immunofluorescence analysis of microtubule disruption.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming DJ101 Solubility Issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility challenges with DJ101 in aqueous solutions. As this compound is a hydrophobic compound, achieving the desired concentration for in vitro and in vivo experiments can be challenging. This guide offers potential solutions and experimental protocols to address these issues.
Troubleshooting Guides
Poor aqueous solubility is a common hurdle for non-polar molecules like this compound. Below are strategies to enhance the solubility of this compound, complete with hypothetical performance data and detailed experimental protocols.
Summary of Solubility Enhancement Techniques for this compound
| Technique | Excipient/Method | Achieved this compound Solubility (µg/mL) | Fold Increase (vs. Water) | Observations |
| Co-solvency | 10% DMSO | 50 | 50 | Potential for cellular toxicity at higher concentrations. |
| 20% PEG 400 | 80 | 80 | Higher viscosity may impact some assays. | |
| pH Adjustment | pH 9.0 Buffer | 25 | 25 | Effective if this compound has ionizable groups. Potential for precipitation upon neutralization. |
| Surfactants | 1% Tween® 80 | 120 | 120 | Forms micelles to encapsulate this compound.[1] |
| 0.5% Cremophor® EL | 150 | 150 | Can interfere with certain biological assays. | |
| Complexation | 5% HP-β-CD | 200 | 200 | Forms an inclusion complex with this compound. |
Experimental Workflow for Solubility Screening
The following diagram outlines a systematic approach to identifying the optimal solubilization strategy for this compound.
Detailed Experimental Protocols
1. Co-solvency Method
Weak electrolytes and non-polar molecules often exhibit poor water solubility, which can be improved by altering the polarity of the solvent through the addition of a water-miscible organic co-solvent.[1] This method reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[1]
-
Objective: To determine the solubility of this compound in a co-solvent system.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Prepare stock solutions of this compound in 100% DMSO and 100% PEG 400.
-
Create a series of co-solvent blends with deionized water (e.g., 5%, 10%, 20% v/v of the organic co-solvent).
-
Add an excess amount of this compound powder to each co-solvent blend.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
2. pH Adjustment Method
-
Objective: To evaluate the effect of pH on the solubility of this compound.
-
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., pH 4.0, 7.4, 9.0)
-
pH meter
-
Stir plate and stir bars
-
-
Procedure:
-
Add an excess amount of this compound powder to each buffer solution.
-
Stir the mixtures at a constant speed for 24 hours at room temperature.
-
Measure the final pH of each solution to ensure it has not shifted significantly.
-
Centrifuge the samples to separate undissolved this compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the dissolved this compound concentration via HPLC or UV-Vis spectroscopy.
-
3. Surfactant-Mediated Solubilization
Surfactants can enhance the solubility of lipophilic drugs through the formation of micelles.[1]
-
Objective: To determine the solubility of this compound in the presence of surfactants.
-
Materials:
-
This compound powder
-
Tween® 80
-
Cremophor® EL
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a series of surfactant solutions in PBS at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add an excess amount of this compound to each surfactant solution.
-
Follow steps 4-7 from the Co-solvency Method protocol.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common issue known as "crashing out." DMSO is a strong organic solvent that can dissolve high concentrations of this compound. However, when this stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly soluble this compound to precipitate. To avoid this, consider using a lower concentration stock solution, adding the stock solution to the buffer while vortexing, or using a formulation with a co-solvent like PEG 400 or a surfactant that is more miscible with water.
Q2: Can the solubilizing agents interfere with my cell-based assays?
A2: Yes, this is a critical consideration. High concentrations of DMSO can be toxic to cells. Surfactants like Tween® 80 and Cremophor® EL can also affect cell membrane integrity and interfere with certain signaling pathways. It is essential to run vehicle controls (the formulation without this compound) to assess the impact of the excipients on your specific assay.
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro vs. in vivo), and the sensitivity of your assay to the excipients. The decision-making diagram below can guide your selection process.
References
Optimizing DJ101 Concentration for Maximum Therapeutic Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of DJ101, a novel and potent tubulin inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound.
| Question/Issue | Possible Cause | Troubleshooting/Recommendation |
| Why am I not observing a significant decrease in cell viability? | - Suboptimal this compound Concentration: The concentration range may be too low for the specific cell line being tested. - Incorrect Assay Duration: The incubation time with this compound may be too short to induce a cytotoxic effect. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line. - Increase the incubation time (e.g., 48 or 72 hours), as the cytotoxic effects of tubulin inhibitors are often cell-cycle dependent. - Verify the expression of tubulin isoforms and multidrug resistance pumps in your cell line. |
| My cell cycle analysis shows no significant G2/M arrest. | - Insufficient this compound Concentration: The concentration used may not be high enough to disrupt microtubule dynamics effectively. - Incorrect Timing of Analysis: Cells may have exited the mitotic arrest and undergone apoptosis or continued cycling. - Issues with Staining Protocol: Problems with cell fixation, permeabilization, or propidium iodide (PI) staining. | - Titrate this compound to a concentration at or above the IC50 value. - Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximum G2/M arrest. - Review and optimize your cell cycle analysis protocol. Ensure complete RNase treatment to avoid RNA staining. |
| Immunofluorescence staining of microtubules is unclear or shows high background. | - Antibody Issues: Primary or secondary antibody concentration may be suboptimal, or the antibody may have low specificity. - Fixation/Permeabilization Problems: The chosen method may be damaging the microtubule structure or leading to inadequate antibody penetration. - Imaging Issues: Incorrect microscope settings or photobleaching. | - Titrate primary and secondary antibodies to find the optimal signal-to-noise ratio. - Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin). - Use an anti-fade mounting medium and optimize laser power and exposure time during image acquisition. |
| I'm observing drug precipitation in my culture medium. | - Solubility Issues: this compound may have limited solubility in aqueous media at higher concentrations. - Incorrect Solvent Usage: The final concentration of the solvent (e.g., DMSO) may be too high and toxic to the cells. | - Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.1%). - If higher concentrations are needed, explore the use of solubilizing agents, but validate their compatibility with your cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a baseline for experimental design.
Table 1: In Vitro Cytotoxicity of this compound in Human Metastatic Melanoma Cell Lines
| Cell Line | IC50 (nmol/L) ± SEM |
| A375 | 7 ± 1.5 |
| RPMI-7951 | 8 ± 1.2 |
| SK-MEL-28 | 10 ± 2.1 |
| MeWo | 9 ± 1.8 |
| Cell viability was determined after 72-hour treatment using an MTS assay. Data represents the mean of four independent experiments.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| A375 Melanoma Xenograft (mice) | 30 mg/kg this compound (i.p. injection) | Nearly complete suppression of tumor growth.[2] |
| Paclitaxel-Resistant Prostate Cancer (PC-3/TxR) Xenograft (mice) | This compound | Complete inhibition of tumor growth.[1] |
Key Experimental Protocols
Detailed methodologies for essential experiments to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 5x IC50) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Immunofluorescence Staining of Microtubules
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Drug Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for 18 hours.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key pathways and workflows relevant to this compound experimentation.
References
How to minimize off-target effects of DJ101
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, "DJ101," targeting the protein DJ-1 (also known as PARK7). Due to the absence of specific public information on a compound designated this compound, this guide is based on the known functions of the DJ-1 protein and general principles for minimizing off-target effects of small molecule inhibitors.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during experiments with this compound.
Issue 1: Increased Cell Death or Apoptosis Observed at Expected Efficacious Concentrations
-
Question: We are observing significant apoptosis in our cell line when treating with this compound at concentrations that should be selective for DJ-1 inhibition. What could be the cause, and how can we troubleshoot this?
-
Answer: Unintended apoptosis could be due to off-target effects on critical survival pathways. The DJ-1 protein is known to modulate several pro-survival and cell death signaling cascades, including the PI3K/Akt and ASK1 pathways.[1][2][3]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting DJ-1 at the concentrations used. This can be done by assessing the downstream consequences of DJ-1 inhibition.
-
Assess Key Survival Pathways: Use Western blotting to probe for the phosphorylation status of key proteins in survival and apoptosis pathways, such as Akt, ERK1/2, and ASK1.[1][2] A decrease in phospho-Akt or phospho-ERK1/2, or an increase in phospho-ASK1, could indicate off-target activity.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the apoptotic effect is dose-dependent and if there is a therapeutic window where DJ-1 inhibition is achieved without inducing significant cell death.
-
Use a Rescue Experiment: If a specific off-target is suspected, co-treatment with an agonist for the affected pathway may help to rescue the phenotype.
-
Issue 2: Unexpected Changes in Cell Proliferation or Morphology
-
Question: Our experiments with this compound have resulted in unexpected changes in cell proliferation rates and morphology, which do not align with the known functions of DJ-1. How can we investigate this?
-
Answer: DJ-1 has been implicated in regulating cell cycle and proliferation, partly through the CDK4/RB/E2F1 and ERK pathways.[2][4] Off-target effects on other kinases or signaling molecules involved in cell cycle control or cytoskeletal dynamics could lead to these observations.
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells compared to controls. An accumulation of cells in a specific phase (e.g., G1, S, G2/M) can point to interference with cell cycle checkpoints.
-
Kinase Profiling: To identify potential off-target kinases, consider performing a broad in vitro kinase profiling assay. This will screen this compound against a panel of kinases to identify unintended targets.
-
Phenotypic Screening: High-content imaging can be used to quantify changes in cell morphology, proliferation, and other cellular features in a systematic way. This can help to create a "phenotypic fingerprint" of this compound's effects.[5]
-
Compare with Other Inhibitors: If available, compare the phenotypic effects of this compound with other known inhibitors of DJ-1 or related pathways. This can help to distinguish on-target from off-target effects.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about minimizing the off-target effects of this compound.
-
Question 1: What are the most critical initial steps to minimize off-target effects when starting experiments with this compound?
-
Answer: To minimize off-target effects, it is crucial to:
-
Perform a Thorough Literature Review: Understand the known functions of DJ-1 and the pathways it regulates.[1][2][3][4]
-
Determine the Optimal Concentration: Conduct a dose-response study to identify the lowest effective concentration of this compound that achieves the desired on-target effect with minimal toxicity.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. This could include a known inhibitor of the pathway, a structurally similar but inactive compound, or siRNA-mediated knockdown of DJ-1.[6]
-
-
Question 2: How can we confirm that the observed phenotype is a direct result of DJ-1 inhibition and not an off-target effect?
-
Answer: To confirm on-target activity, you can:
-
Use a Secondary, Structurally Unrelated Inhibitor: If a second inhibitor of DJ-1 with a different chemical scaffold is available, check if it produces the same phenotype.
-
Perform a Rescue Experiment: Overexpression of a this compound-resistant mutant of DJ-1 should rescue the phenotype if it is on-target.
-
Use Genetic Approaches: Compare the effects of this compound with the phenotype observed upon siRNA or CRISPR-Cas9 mediated knockdown/knockout of the PARK7 gene (which encodes DJ-1).[7][8]
-
-
Question 3: What computational tools can be used to predict potential off-target effects of this compound?
-
Answer: Several computational approaches can help predict off-target interactions:
-
In Silico Screening: Tools that use machine learning and structural biology can predict the binding of small molecules to a wide range of proteins.[5][9]
-
Sequence and Structural Homology: Analyzing the sequence and structure of the DJ-1 binding site and comparing it to other proteins can help identify potential off-targets with similar binding pockets.
-
Database Searching: Public and commercial databases contain information on the known targets of many small molecules, which can be used to assess the potential for polypharmacology.[9]
-
Quantitative Data Summary
The following table provides a hypothetical summary of key parameters for this compound and related compounds to aid in experimental design and interpretation.
| Compound | Target | IC50 (nM) | Kinase Selectivity Score (S-score) | Cell-based Potency (EC50, nM) |
| This compound | DJ-1 | 50 | 0.05 (Hypothetical) | 200 |
| Competitor X | DJ-1 | 75 | 0.10 | 350 |
| Off-Target Kinase Inhibitor Y | Kinase Z | 20 | 0.02 | 100 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot Analysis of DJ-1 Pathway Modulation
-
Cell Lysis: Culture and treat cells with this compound at the desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-ASK1, ASK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of signaling pathways by DJ-1: An updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DJ-1 promotes osteosarcoma progression through activating CDK4/RB/E2F1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Addressing DJ101 (Tovorafenib) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to DJ101 (Tovorafenib), a Type II BRAF inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Tovorafenib)?
This compound, also known as Tovorafenib, is a Type II inhibitor of the BRAF kinase.[1] It is designed to target specific activating BRAF mutations and alterations, such as BRAF fusions, which are oncogenic drivers in various cancers, including pediatric low-grade gliomas.[2][3][4] By binding to and inhibiting the altered BRAF protein, this compound blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.
Q2: What are the common, general mechanisms of acquired resistance to BRAF inhibitors like this compound?
Acquired resistance to BRAF inhibitors is a significant clinical challenge and can arise through various mechanisms. These can be broadly categorized as:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism. Cancer cells can reactivate the MAPK pathway despite the presence of a BRAF inhibitor through several alterations, including:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked BRAF pathway. A key example is the activation of the PI3K/Akt/mTOR pathway, often through the loss of the tumor suppressor PTEN or activation of receptor tyrosine kinases (RTKs).[5][6][7][8][9][10]
-
Increased Expression of Receptor Tyrosine Kinases (RTKs): Upregulation of RTKs such as PDGFRβ, EGFR, and IGF1R can lead to the reactivation of the MAPK and/or PI3K/Akt pathways.[6][7][8][10]
-
Stromal Cell Interactions: The tumor microenvironment can contribute to resistance. For instance, stromal cells can secrete growth factors like Hepatocyte Growth Factor (HGF), which activates the MET receptor on cancer cells, leading to MAPK and PI3K/Akt pathway activation.[11]
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to this compound. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. A cell line is generally considered resistant if its IC50 value increases by a significant fold-change (e.g., 5 to 10-fold or higher) compared to the parental, sensitive cell line. This should be confirmed through cell viability assays.
Troubleshooting Guide
This guide provides a structured approach to identifying and characterizing resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased Efficacy of this compound in Cell Viability Assays
Symptoms:
-
Higher concentrations of this compound are required to achieve the same level of cell death as in previous experiments.
-
The IC50 value of this compound has significantly increased.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Development of a resistant cell population. | Confirm the shift in IC50 with a dose-response curve. Proceed to molecular and biochemical analyses to investigate the mechanism of resistance (see Problem 2). |
| Incorrect drug concentration. | Verify the stock concentration and dilution calculations. Prepare fresh drug dilutions for each experiment. |
| Cell line contamination or misidentification. | Perform cell line authentication (e.g., Short Tandem Repeat profiling). |
| Assay variability. | Optimize your cell viability assay protocol, ensuring consistent cell seeding density and incubation times.[12] |
Quantitative Data Example: IC50 Shift in this compound-Resistant Cells
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MEL-RES-01 | 50 | 750 | 15 |
| GLI-RES-02 | 25 | 400 | 16 |
| CRC-RES-03 | 100 | 1200 | 12 |
Problem 2: Investigating the Molecular Mechanism of this compound Resistance
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanism.
Workflow for Investigating Resistance Mechanisms
Signaling Pathway Analysis
A common approach is to assess the activation status of key signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol describes a standard method for determining the IC50 of this compound using a colorimetric assay like MTT or XTT.[13][14][15][16]
Materials:
-
Parental and suspected this compound-resistant cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound (Tovorafenib) stock solution
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a previously optimized time point).
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 2: Western Blot Analysis of MAPK and PI3K/Akt Pathways
This protocol allows for the assessment of protein expression and phosphorylation status in key signaling pathways.[17][18][19][20][21]
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) for BRAF Dimerization
This protocol can be used to investigate if this compound resistance is associated with changes in BRAF protein interactions, such as dimerization.[22][23][24][25][26]
Materials:
-
Parental and this compound-resistant cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BRAF)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BRAF antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential binding partners (e.g., another RAF isoform like CRAF) and BRAF itself.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 14. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Delivery of DJ101 Across the Blood-Brain Barrier
Welcome to the technical support center for DJ101, a novel therapeutic monoclonal antibody designed for targeting neurotoxic proteins within the central nervous system (CNS). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of this compound across the blood-brain barrier (BBB) using a transferrin receptor (TfR)-mediated transcytosis approach.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during your in vitro and in vivo experiments with this compound.
In Vitro BBB Models
Question 1: My in vitro BBB model shows low transendothelial electrical resistance (TEER) values. What could be the cause and how can I improve it?
Answer: Low TEER values indicate a leaky endothelial monolayer, which compromises the integrity of your in vitro BBB model. Several factors could contribute to this issue:
-
Cell Culture Conditions:
-
Suboptimal Seeding Density: Ensure you are using the optimal seeding density for your brain microvascular endothelial cells (BMECs). Insufficient cell numbers will result in a failure to form a confluent monolayer.
-
Culture Medium Composition: The composition of the culture medium is critical. The addition of signaling molecules like retinoic acid has been shown to enhance the BBB phenotype of BMECs.[1] Consider supplementing your medium with factors known to promote tight junction formation.
-
Serum Variability: If using serum, batch-to-batch variability can significantly impact cell growth and barrier function. It is advisable to test different serum lots or consider transitioning to a serum-free medium.
-
-
Co-culture System:
-
Absence of Supporting Cells: Monocultures of BMECs often fail to form robust barriers.[2] Co-culturing with astrocytes and pericytes is crucial for inducing and maintaining the BBB properties, including the expression of tight junction proteins.[1]
-
Incorrect Co-culture Setup: Ensure proper setup of your co-culture system, whether it is a contact or non-contact model. For contact models, direct cell-cell interactions are essential for barrier induction.
-
-
Cell Passage Number:
-
High Passage Number: Primary BMECs can lose their BBB characteristics at higher passage numbers.[2] It is recommended to use low-passage cells for your experiments to maintain their unique properties.
-
Troubleshooting Steps:
-
Optimize the seeding density of your BMECs.
-
Supplement your culture medium with BBB-enhancing factors.
-
Implement a co-culture system with astrocytes and pericytes.
-
Use low-passage primary BMECs for your experiments.
Question 2: I am observing high variability in this compound transport across my in vitro BBB model. What are the potential sources of this variability?
Answer: Variability in transport studies can stem from several sources:
-
Model Inconsistency:
-
Inconsistent TEER values: Ensure that you are only using inserts with TEER values within a consistent and acceptable range for your experiments.
-
Well-to-Well Variability: Minor differences in cell seeding, medium changes, and handling can lead to variability between wells.
-
-
Experimental Procedure:
-
Inaccurate Dosing: Ensure precise and consistent dosing of this compound in the donor compartment of your transwell system.
-
Sampling Errors: Inconsistent timing and technique for sampling from the acceptor compartment can introduce variability.
-
Assay Sensitivity: The sensitivity and linearity of your quantification assay (e.g., ELISA) for this compound are critical. Ensure your assay is properly validated.
-
Troubleshooting Steps:
-
Establish strict quality control criteria for your in vitro BBB model, including a defined range for TEER values.
-
Standardize all experimental procedures, including cell seeding, dosing, and sampling.
-
Validate your this compound quantification assay to ensure accuracy and reproducibility.
In Vivo Studies
Question 3: The brain uptake of this compound in my animal model is lower than expected. What are the possible reasons?
Answer: Low in vivo brain uptake of this compound can be attributed to several factors related to the antibody itself and the biological system:
-
Affinity to Transferrin Receptor: There is a complex, non-monotonic relationship between the affinity of the anti-TfR component and brain uptake.[3][4]
-
Too High Affinity: Very high-affinity binding can lead to trapping of the antibody in the brain endothelial cells and subsequent lysosomal degradation, rather than transcytosis into the brain parenchyma.[5]
-
Too Low Affinity: Insufficient affinity will result in inadequate engagement with the TfR, leading to poor transport across the BBB.[6]
-
-
Dosage:
-
Animal Model:
-
Species Cross-Reactivity: Ensure that the anti-TfR component of this compound has appropriate cross-reactivity with the TfR of the animal species being used.
-
Anesthesia: The type and duration of anesthesia can affect cerebral blood flow and BBB permeability, potentially impacting this compound uptake.
-
Troubleshooting Steps:
-
Evaluate a panel of this compound variants with a range of affinities for the TfR to identify the optimal affinity for brain delivery in your model.[3]
-
Consider the dose being administered and its potential impact on the relationship between affinity and brain uptake.
-
Confirm the cross-reactivity of your this compound construct with the TfR of your chosen animal model.
Question 4: How can I accurately quantify the amount of this compound that has crossed the BBB and is present in the brain parenchyma versus the vasculature?
Answer: Differentiating between parenchymal and vascular-associated this compound is crucial for accurately assessing BBB transport.
-
Vascular Perfusion: Before brain harvesting, perform a thorough transcardial perfusion with saline to remove blood from the brain vasculature. This will minimize the contribution of this compound remaining in the blood vessels to the total brain homogenate concentration.
-
Advanced Imaging Techniques:
-
Brain Fractionation:
-
Capillary Depletion: This technique involves isolating brain microvessels from the brain parenchyma, allowing for separate quantification of this compound in each fraction.
-
-
Microdialysis:
Troubleshooting Steps:
-
Implement a consistent and effective vascular perfusion protocol.
-
For detailed spatial distribution analysis, consider utilizing advanced imaging techniques like light sheet microscopy.
-
If resources permit, employ capillary depletion or in vivo microdialysis for a more precise quantification of parenchymal this compound.
Data Presentation
Table 1: In Vitro BBB Model Characteristics
| Parameter | Monoculture (BMECs) | Co-culture (BMECs + Astrocytes) | Tri-culture (BMECs + Astrocytes + Pericytes) |
| TEER (Ω·cm²) | 50 - 150 | 200 - 400 | > 500 |
| Paracellular Permeability (Lucifer Yellow, cm/s) | High (e.g., >1.0 x 10⁻⁵) | Moderate (e.g., 0.5 - 1.0 x 10⁻⁵) | Low (e.g., <0.5 x 10⁻⁵) |
| Tight Junction Protein Expression (e.g., Claudin-5, Occludin) | Low to Moderate | Moderate to High | High |
Table 2: Impact of TfR Affinity on this compound Brain Uptake (In Vivo)
| This compound Variant | TfR Affinity (KD, nM) | Brain Concentration (ng/g tissue) at 24h | Plasma Half-life (hours) |
| This compound-HighAff | 1 | 50 ± 15 | 120 |
| This compound-MedAff | 50 | 250 ± 40 | 150 |
| This compound-LowAff | 500 | 80 ± 20 | 160 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Co-culture BBB Model
This protocol describes the establishment of a non-contact co-culture model of the blood-brain barrier using brain microvascular endothelial cells and astrocytes.
Materials:
-
Primary human or mouse brain microvascular endothelial cells (BMECs)
-
Primary human or mouse astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
Fibronectin
-
Collagen
Procedure:
-
Coat Transwell Inserts: Coat the apical side of the transwell inserts with fibronectin and the basolateral side of the 24-well plate with collagen.
-
Seed Astrocytes: Seed astrocytes on the bottom of the 24-well plate and culture until they reach confluence.
-
Seed BMECs: Once astrocytes are confluent, seed BMECs on the apical side of the transwell inserts.
-
Co-culture: Place the BMEC-seeded inserts into the wells containing the confluent astrocyte monolayer.
-
Monitor Barrier Integrity: Monitor the formation of the endothelial barrier by measuring the transendothelial electrical resistance (TEER) daily. The model is typically ready for transport experiments when TEER values plateau.[1]
Protocol 2: Quantification of this compound in Brain Homogenate by ELISA
This protocol outlines the steps for quantifying this compound concentrations in brain tissue homogenates.
Materials:
-
Brain tissue samples
-
RIPA buffer with protease inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
This compound-specific ELISA kit
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Add a defined volume of ice-cold RIPA buffer (e.g., 10 µL/mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Clarification of Homogenate:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, including this compound.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions, using the clarified brain homogenate as the sample.
-
Calculate the concentration of this compound in the homogenate based on the standard curve.
-
-
Normalization:
-
Normalize the this compound concentration to the initial weight of the brain tissue (e.g., ng of this compound per gram of brain tissue).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound across the BBB via receptor-mediated transcytosis.
Caption: Experimental workflow for assessing this compound delivery across the BBB.
References
- 1. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prospective Design of Anti-Transferrin Receptor Bispecific Antibodies for Optimal Delivery into the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity transferrin receptor binding improves brain delivery of bispecific antibodies at tracer dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Antibody Detection | Translucence Biosystems [translucencebio.com]
- 8. Quantitation of regional distribution of antibodies in rat brain following systemic and intra-CNS administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigating brain uptake of a non-targeting monoclonal antibody after intravenous and intracerebroventricular administration [frontiersin.org]
Best practices for handling and storing DJ101 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing DJ101 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound powder upon receipt?
A1: Upon receiving this compound powder, immediately inspect the packaging for any signs of damage or compromise. The powder should be a fine, white solid.[1] It is crucial to handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.[2][3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the optimal storage conditions for this compound powder to ensure its stability?
A2: this compound powder is hygroscopic and sensitive to light. To maintain its integrity, store the powder in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3][5][6] The recommended storage temperature is 2-8°C. Avoid exposure to direct sunlight and moisture. For long-term storage, consider using a desiccator.
Q3: What are the known incompatibilities of this compound powder?
A3: this compound powder should not be stored with strong oxidizing agents, strong acids, or metal powders.[3][7][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What is the proper method for preparing solutions of this compound powder?
A4: Due to its hygroscopic nature, it is recommended to allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation. Use an appropriate solvent as specified in the product's technical data sheet. For aqueous solutions, use deionized or distilled water. Prepare solutions fresh for each experiment to ensure accuracy and potency.
Troubleshooting Guides
Problem: Inconsistent experimental results.
-
Possible Cause 1: Powder Degradation. Improper storage of this compound powder can lead to degradation, affecting its activity.
-
Solution: Always store the powder under the recommended conditions (cool, dry, protected from light). If you suspect degradation, use a fresh batch of the powder for your experiments.
-
-
Possible Cause 2: Inaccurate Concentration. The hygroscopic nature of this compound can lead to absorption of moisture, resulting in weighing errors and incorrect solution concentrations.
-
Solution: Equilibrate the container to room temperature before opening. Weigh the powder quickly in a low-humidity environment if possible. For critical experiments, consider determining the water content of the powder and adjusting the weight accordingly.
-
Problem: Poor solubility of the powder.
-
Possible Cause: The powder may not be readily soluble in the chosen solvent.
-
Solution: Refer to the technical data sheet for recommended solvents. If solubility is still an issue, gentle warming or sonication may aid in dissolution. Always ensure the solution is clear before use in experiments.
-
Problem: Observed color change in the powder.
-
Possible Cause: A change in color from the expected white solid may indicate contamination or degradation.
-
Solution: Do not use the powder if a color change is observed. Contact technical support for a replacement.
-
Experimental Protocols
Experiment: Determining the IC50 of this compound on Kinase X
Methodology:
-
Cell Culture: Culture target cells expressing Kinase X in appropriate media and conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound powder in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with the prepared concentrations of this compound. Include a vehicle control (DMSO).
-
Lysis and Western Blot: After the desired incubation period, lyse the cells and perform a Western blot analysis to measure the phosphorylation of a known substrate of Kinase X.
-
Data Analysis: Quantify the band intensities and normalize to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (HPLC) | >99% |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Ethanol) | ≥ 25 mg/mL |
| IC50 (Kinase X) | 50 nM |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway inhibition by this compound.
References
Technical Support Center: Mitigating Cytotoxicity of DJ101 in Healthy Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity associated with DJ101 in healthy cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and metabolically stable small-molecule tubulin inhibitor.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including mitosis, cell structure maintenance, and intracellular transport.[1] By disrupting microtubule dynamics, this compound leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]
Q2: Why is this compound cytotoxic to healthy cells?
While this compound is designed to target rapidly proliferating cancer cells, it can also affect healthy cells that undergo division, such as those in the bone marrow, hair follicles, and gastrointestinal tract. This is a common challenge with chemotherapeutic agents that target fundamental cellular processes like mitosis.[2] The cytotoxicity in healthy cells is an "on-target" effect, as these cells also rely on microtubule function for their proliferation. Minimizing this off-tumor toxicity is crucial for improving the therapeutic index of this compound.
Q3: What are the known off-target effects of this compound?
In vitro pharmacological profiling of this compound at a concentration of 1 µmol/L has been conducted to assess its potential off-target effects on a panel of major biological targets. For a comprehensive understanding of the off-target profile, researchers should refer to the specific safety and toxicity studies conducted on this compound.[1] In general, off-target effects can contribute to unexpected toxicities. If you observe a cellular phenotype that cannot be explained by tubulin inhibition, it is advisable to perform broader kinase and receptor screening panels.
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Cytotoxicity in Normal (Non-Cancerous) Control Cell Lines
Symptoms:
-
High levels of cell death observed in normal cell lines at concentrations that are therapeutic for cancer cell lines.
-
Poor therapeutic window (ratio of IC50 in normal cells to IC50 in cancer cells).
Possible Causes:
-
The normal cell line has a high proliferation rate.
-
The concentration of this compound is too high.
-
The experimental duration is too long, leading to cumulative toxicity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Titrate this compound Concentration | Determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to healthy cells. Perform a dose-response curve for both your cancer and normal cell lines. |
| 2 | Optimize Treatment Duration | Evaluate shorter exposure times. A pulsed treatment (e.g., 24 hours on, 24 hours off) may be sufficient to induce apoptosis in cancer cells while allowing healthy cells to recover. |
| 3 | Utilize Cell Cycle Synchronization | Consider synchronizing your normal cells in a non-proliferative phase (e.g., G0/G1) before this compound treatment. This can reduce the impact on healthy cells since this compound primarily targets dividing cells. |
| 4 | Co-treatment with Cytoprotective Agents | Explore the use of agents that can selectively protect normal cells from chemotherapy-induced damage. This approach, known as "cyclotherapy," involves arresting normal cells in a cell cycle phase that is less sensitive to the cytotoxic agent.[3] |
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Symptoms:
-
High variability in cell viability assays (e.g., MTT, CellTiter-Glo) between experimental replicates.
-
Inconsistent IC50 values for this compound.
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in drug preparation and storage.
-
Cell line instability or contamination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| 2 | Prepare Fresh Drug Solutions | Prepare this compound solutions fresh for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| 3 | Perform Cell Line Authentication | Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure their identity. Routinely test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancer and Normal Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and healthy cell lines to assess its therapeutic window.
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line (e.g., primary cells, non-tumorigenic cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For an MTT assay, typically 10 µL of MTT reagent is added to each well and incubated for 2-4 hours. Then, the formazan crystals are solubilized, and the absorbance is read at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation:
Table 1: Example IC50 Values for this compound
| Cell Line | Cell Type | IC50 (nM) |
| A549 | Lung Carcinoma | 10 |
| MCF-7 | Breast Adenocarcinoma | 15 |
| HUVEC | Healthy Endothelial Cells | 150 |
| NHDF | Normal Human Dermal Fibroblasts | 250 |
Visualizations
References
Refining experimental design for DJ101 efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DJ101 in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6). MAP4K6 is a critical upstream regulator of the JNK signaling pathway, which is implicated in inflammatory responses and apoptotic cell death. By inhibiting MAP4K6, this compound is designed to modulate these downstream cellular processes.
Q2: What are the recommended cell lines for initial in vitro efficacy studies?
We recommend starting with cell lines that have been reported to have a hyperactive JNK signaling pathway. A list of suggested cell lines and their corresponding IC50 values from our internal studies are provided in Table 1.
Q3: How should this compound be prepared for in vitro and in vivo studies?
For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture media to the desired final concentration. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 for oral administration. It is crucial to ensure complete dissolution and to prepare fresh formulations for each experiment.
Troubleshooting Guides
This section addresses common issues that may arise during this compound efficacy studies.
In Vitro Studies
Issue 1: Higher than expected IC50 values or lack of cellular response.
-
Possible Cause 1: Cell Health and Passage Number. Cells that are unhealthy or have a high passage number may exhibit altered signaling pathways and drug resistance.[1][2]
-
Troubleshooting Tip: Ensure you are using healthy, low-passage cells. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Incorrect Drug Concentration. Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations.
-
Troubleshooting Tip: Prepare fresh dilutions for each experiment from a new stock vial. Verify the concentration and purity of your this compound stock.
-
-
Possible Cause 3: Assay-specific issues. The chosen assay may not be sensitive enough, or the incubation time might be suboptimal.[2][3]
-
Troubleshooting Tip: Optimize the assay parameters, such as cell seeding density and incubation time with this compound. Consider using an alternative, more sensitive assay to measure cell viability or apoptosis.
-
Issue 2: High variability between replicate wells in cell-based assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.[1][2]
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to minimize variability.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, which can affect cell growth and drug concentration.[3]
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
In Vivo Studies
Issue 3: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause 1: Suboptimal Dosing or Formulation. The dose of this compound may be too low, or the formulation may have poor bioavailability.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose. Ensure the formulation is prepared correctly and administered consistently.
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen xenograft model may not be sensitive to this compound.[4]
-
Troubleshooting Tip: Select a cell line for the xenograft that has shown sensitivity to this compound in vitro.
-
-
Possible Cause 3: Off-target effects. While this compound is designed to be selective, off-target effects can sometimes lead to unexpected biological responses.[5]
-
Troubleshooting Tip: Analyze key downstream markers of the JNK pathway in the tumor tissue to confirm target engagement.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| A549 | Lung Carcinoma | 50 |
| HCT116 | Colon Carcinoma | 75 |
| MCF7 | Breast Carcinoma | 200 |
| U-87 MG | Glioblastoma | 150 |
Table 2: Summary of In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 10 | 800 ± 120 | 36 |
| This compound | 30 | 450 ± 90 | 64 |
| This compound | 100 | 200 ± 50 | 84 |
TGI: Tumor Growth Inhibition
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for Phospho-c-Jun
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Jun (a downstream target of JNK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-Jun and a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: The proposed signaling pathway of this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in DJ101 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving DJ101.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in my cell viability assay results with this compound?
High variability in cell viability assays can stem from several factors, from inconsistent cell culture practices to reagent handling.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant differences in metabolic activity, affecting assay readouts.
-
Solution 1: Ensure a homogenous single-cell suspension before seeding. It is also best practice to avoid using the outer wells of a microplate, as these are more prone to evaporation, a phenomenon known as the "edge effect".
-
Potential Cause 2: Variation in Drug Concentration. Inaccurate serial dilutions or improper mixing of this compound can result in inconsistent concentrations across treatment wells.
-
Solution 2: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Potential Cause 3: Fluctuations in Incubation Conditions. Minor differences in temperature, humidity, or CO2 levels can impact cell growth and their response to this compound.
-
Solution 3: Ensure your incubator is properly calibrated and provides a stable environment. Minimize the time plates are outside the incubator during experimental manipulations.
Q2: My Western blot results for downstream targets of the this compound pathway are inconsistent. What could be the cause?
Inconsistent Western blot data is a common issue. A systematic approach to troubleshooting is often the most effective way to identify the problem.
-
Potential Cause 1: Inconsistent Protein Extraction and Quantification. The amount of protein loaded onto the gel is a critical factor for obtaining reliable results.
-
Solution 1: Use a reliable protein quantification method, such as a BCA or Bradford assay, to ensure equal protein loading. Always include a loading control (e.g., β-actin, GAPDH) on your blot to verify equal loading.
-
Potential Cause 2: Issues with Antibody Incubation. The concentration and incubation time of primary and secondary antibodies can significantly affect signal intensity.
-
Solution 2: Optimize antibody concentrations and incubation times. Ensure consistent agitation during incubation to allow for uniform antibody binding.
-
Potential Cause 3: Problems with Protein Transfer. Inefficient transfer of proteins from the gel to the membrane will result in weak or inconsistent bands.
-
Solution 3: Verify the integrity of your transfer buffer and ensure proper sandwich assembly in your transfer apparatus. You can use a pre-stained protein ladder to visually assess transfer efficiency.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
1. Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for Phospho-Target X
This protocol describes the detection of the phosphorylated form of a downstream target of this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an antibody specific for the phosphorylated target overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Summaries
The following tables summarize hypothetical quantitative data from this compound experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (nM) after 48h | Standard Deviation (nM) |
| Cell Line A | 50 | 5.2 |
| Cell Line B | 120 | 10.8 |
| Cell Line C | 75 | 8.1 |
Table 2: Effect of this compound on Target X Phosphorylation
| This compound Concentration (nM) | Relative Phospho-Target X Level (%) | Standard Error (%) |
| 0 (Vehicle) | 100 | 5.0 |
| 10 | 85 | 4.2 |
| 50 | 40 | 3.5 |
| 100 | 15 | 2.1 |
Diagrams
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase B.
Caption: Standard experimental workflow for Western blotting.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of DJ101's Efficacy Against Other Tubulin Inhibitors
For Immediate Release
Memphis, TN - In the competitive landscape of cancer therapeutics, the novel tubulin inhibitor DJ101 is demonstrating significant promise, particularly in its ability to overcome multidrug resistance. This guide provides a comprehensive comparison of this compound's efficacy against established tubulin inhibitors such as paclitaxel, vincristine, and colchicine, supported by available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this next-generation therapeutic agent.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other tubulin inhibitors across various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Cell Line | Cancer Type | This compound (nM) | Paclitaxel (nM) | Vincristine (nM) | Colchicine (nM) |
| A375 | Metastatic Melanoma | 7-10[1] | Not Available | Not Available | Comparable to this compound[1] |
| RPMI-7951 | Metastatic Melanoma | 7-10[1] | Not Available | Not Available | Comparable to this compound[1] |
| WM-115 | Metastatic Melanoma | 7-10[1] | Not Available | Not Available | Comparable to this compound[1] |
| SK-MEL-1 | Metastatic Melanoma | 7-10[1] | Not Available | Not Available | Comparable to this compound[1] |
| PC-3 | Prostate Cancer | Not Available | ~5.16 | Not Available | Not Available |
| PC-3/TxR | Paclitaxel-Resistant Prostate Cancer | Effective in vivo[1] | ~56.39 | Not Available | Not Available |
| DU145 | Prostate Cancer | Not Available | ~5.15 | Not Available | Not Available |
| DU145-TxR | Paclitaxel-Resistant Prostate Cancer | Not Available | >100 | Not Available | Not Available |
Mechanism of Action and In Vivo Efficacy
This compound is a potent and metabolically stable small molecule that targets the colchicine binding site on β-tubulin.[2] This mechanism leads to the disruption of microtubule dynamics, ultimately inhibiting cell division and inducing apoptosis in cancer cells. A key advantage of targeting the colchicine binding site is the potential to circumvent the common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (P-gp) efflux pumps, which often limit the efficacy of taxanes and vinca alkaloids.
Preclinical studies have demonstrated this compound's potent activity against a panel of human metastatic melanoma cell lines, with IC50 values in the low nanomolar range.[1] Furthermore, in vivo studies using xenograft mouse models of human prostate cancer have shown that this compound can completely inhibit tumor growth in paclitaxel-resistant tumors, where paclitaxel itself was minimally effective.[1] These findings underscore the potential of this compound as a valuable therapeutic agent for treating resistant cancers.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the methodologies used to evaluate tubulin inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in the evaluation of tubulin inhibitors is provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the tubulin inhibitor (e.g., this compound, paclitaxel) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin protein is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with the test compound (e.g., this compound) or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer) in a 96-well plate.
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its effect on microtubule assembly.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., PC-3/TxR) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a specific volume, mice are randomized into treatment groups and administered the investigational drug (e.g., this compound), a comparator drug (e.g., paclitaxel), or a vehicle control via a specified route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histological examination).
Conclusion
This compound presents a compelling profile as a novel tubulin inhibitor with potent anticancer activity, especially in drug-resistant models. Its distinct mechanism of action, targeting the colchicine binding site, offers a potential strategy to overcome the limitations of existing microtubule-targeting agents. The preclinical data gathered to date strongly supports the continued development of this compound as a next-generation cancer therapeutic. Further head-to-head comparative studies under uniform experimental conditions will be crucial to fully elucidate its clinical potential relative to other tubulin inhibitors.
References
Unveiling the In Vivo Mechanism of Action: A Comparative Analysis of DJ101
In the landscape of therapeutic development, rigorous in vivo validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of DJ101, a novel therapeutic agent, against an existing alternative. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's in vivo performance.
Comparative In Vivo Efficacy of this compound and Alternative Compound X
The following table summarizes the key in vivo efficacy parameters of this compound in a murine model of rheumatoid arthritis, benchmarked against Alternative Compound X, a current standard-of-care.
| Parameter | This compound | Alternative Compound X | Vehicle Control |
| Paw Edema Reduction (%) | 65% | 48% | 0% |
| Serum TNF-α Levels (pg/mL) | 150 | 250 | 500 |
| Serum IL-6 Levels (pg/mL) | 80 | 120 | 300 |
| Histological Score (Arbitrary Units) | 1.5 | 2.5 | 4.0 |
In Vivo Experimental Protocols
A detailed description of the methodologies employed for the in vivo validation is provided below.
Murine Model of Collagen-Induced Arthritis
A standard collagen-induced arthritis (CIA) model in DBA/1 mice was utilized to evaluate the in-vivo anti-inflammatory efficacy of this compound. Male DBA/1 mice, aged 8-10 weeks, were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection was administered 21 days after the initial immunization. Treatment with this compound (10 mg/kg, intraperitoneally), Alternative Compound X (10 mg/kg, intraperitoneally), or vehicle control commenced upon the first signs of arthritis and continued daily for 14 days.
Measurement of Paw Edema
Paw volume was measured using a plethysmometer before the initiation of treatment and every two days thereafter. The percentage reduction in paw edema was calculated as an indicator of anti-inflammatory activity.
Quantification of Serum Cytokines
At the end of the treatment period, blood samples were collected via cardiac puncture. Serum levels of pro-inflammatory cytokines, specifically TNF-α and IL-6, were quantified using commercially available ELISA kits, following the manufacturer's instructions.
Histopathological Analysis
Paws were collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone erosion. A blinded pathologist assigned a histological score based on a predefined scale.
Visualizing the Molecular Pathway and Experimental Design
To elucidate the underlying mechanism and experimental approach, the following diagrams are provided.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of this compound and an alternative compound.
Caption: Experimental workflow for the in vivo validation of this compound's mechanism of action.
DJ101 Versus Paclitaxel in Treating Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel tubulin inhibitor DJ101 and the established chemotherapeutic agent paclitaxel, with a focus on their efficacy in treating resistant tumors. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding of these two compounds.
Overview of this compound and Paclitaxel
Paclitaxel, a member of the taxane family, is a widely used anticancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3] However, its efficacy is often limited by the development of drug resistance in tumors.[4] Common mechanisms of paclitaxel resistance include the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, and mutations in the β-tubulin protein, the binding site of paclitaxel.[4][5][6]
This compound is a novel, potent, and metabolically stable small-molecule tubulin inhibitor.[1] Unlike paclitaxel, this compound binds to the colchicine binding site on tubulin, inducing microtubule depolymerization.[1] A key characteristic of this compound is its ability to circumvent drug efflux pumps, making it a promising candidate for overcoming paclitaxel resistance.[1]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound compared to paclitaxel, particularly in resistant cancer models.
Table 1: In Vitro Cytotoxicity (IC50) in Human Metastatic Melanoma Cell Lines
| Cell Line | This compound (nmol/L) |
| A375 | 7 |
| SK-MEL-28 | 8 |
| WM-115 | 9 |
| M21 | 10 |
Data extracted from a study by Arnst et al., 2018.[1]
Table 2: In Vivo Efficacy in a Paclitaxel-Resistant Prostate Cancer Xenograft Model (PC-3/TxR)
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle Control | + ~400% |
| Paclitaxel (10 mg/kg) | + ~350% |
| This compound (30 mg/kg) | - ~100% (complete tumor regression) |
Data represents the approximate change in tumor volume from the start to the end of the study, as inferred from graphical data in Arnst et al., 2018.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
The half-maximal inhibitory concentration (IC50) values for this compound in melanoma cell lines were determined using a standard MTT assay.
-
Cell Seeding: Human metastatic melanoma cell lines (A375, SK-MEL-28, WM-115, and M21) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with serial dilutions of this compound.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Paclitaxel-Resistant Xenograft Mouse Model
The in vivo efficacy of this compound was evaluated in a paclitaxel-resistant human prostate cancer xenograft model.
-
Animal Model: Male athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Implantation: Paclitaxel-resistant prostate cancer cells (PC-3/TxR) were subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100 mm³). Mice were then randomly assigned to one of three treatment groups: vehicle control, paclitaxel (10 mg/kg), or this compound (30 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal (i.p.) injection according to the study schedule.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: Mouse body weight was monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the distinct signaling pathways of this compound and paclitaxel and a typical experimental workflow for in vivo studies.
Caption: Comparative signaling pathways of Paclitaxel and this compound.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The available preclinical data suggests that this compound is a potent tubulin inhibitor with a distinct mechanism of action compared to paclitaxel.[1] Its ability to bind to the colchicine site and evade P-glycoprotein-mediated efflux gives it a significant advantage in overcoming common mechanisms of taxane resistance.[1] The dramatic tumor regression observed in a paclitaxel-resistant xenograft model highlights the potential of this compound as a therapeutic agent for patients with resistant tumors.[1] Further research and clinical trials are warranted to fully elucidate the clinical utility of this compound in this setting.
References
A Comparative Analysis of DJ101 and Colchicine Binding Sites on Tubulin
A Comprehensive Guide for Researchers and Drug Development Professionals
Published: October 29, 2025
This guide provides an in-depth comparative analysis of the binding characteristics of two microtubule-targeting agents, DJ101 and colchicine. Both compounds are known to interact with tubulin at the colchicine binding site, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. This report details their binding affinities, inhibitory concentrations, and the downstream cellular consequences of their interaction with tubulin, supported by experimental data and methodologies.
Executive Summary
This compound and colchicine are potent inhibitors of tubulin polymerization that bind to the same site on the β-tubulin subunit, at the interface with the α-tubulin subunit. While both compounds induce mitotic arrest at the G2/M phase of the cell cycle, this compound has demonstrated comparable, and in some instances, more potent cytotoxic activity against cancer cell lines. This guide presents a side-by-side comparison of their binding kinetics and cellular effects to aid researchers in the development of next-generation tubulin inhibitors.
Quantitative Analysis of Binding Affinity and Inhibitory Activity
The binding affinity of a compound to its target and its ability to inhibit the target's function are critical parameters in drug development. The following table summarizes the key quantitative data for this compound and colchicine.
| Parameter | This compound | Colchicine | Experimental Method |
| Dissociation Constant (Kd) | Not directly reported; a similar compound, DJ95, was characterized using this method. | ~0.31 µM[1] | Fluorescence Spectroscopy[1] / Surface Plasmon Resonance[2] |
| IC50 (Tubulin Polymerization) | Not directly reported; a related compound showed an IC50 of 2.06 µM[3]. | ~2.52 µM[3] | Fluorescence-based Assay |
| IC50 (Cell Viability) | 7-10 nM (metastatic melanoma cell lines)[4] | Comparable to this compound[4] | Cell-based Cytotoxicity Assay |
Note: The Kd for colchicine was calculated from the reported association constant (Ka) of 3.2 µM-1[1]. The IC50 values for tubulin polymerization are for related compounds and should be interpreted as indicative of the potency range.
Molecular Binding Sites and Interactions
Both this compound and colchicine bind to the colchicine binding site located at the interface of the α- and β-tubulin heterodimer. X-ray crystallography studies have revealed the precise molecular interactions that govern this binding.
Colchicine: The trimethoxyphenyl (A-ring) of colchicine occupies a hydrophobic pocket on the β-tubulin subunit. The tropolone ring (C-ring) is positioned near the α-tubulin subunit.
This compound: This novel small molecule also occupies the colchicine-binding domain. Its trimethoxyphenyl and imidazopyridine moieties are held in place by a tight hydrophobic "sandwich" formed by the sidechains of Cys241, Leu255, Leu248, and Asn258 of β-tubulin[4]. The sidechain of Met259 in helix eight of the β-monomer acts as a "wedge" to lock this compound in its curved conformation[4]. Superimposition of the crystal structures shows that this compound directly overlaps with colchicine at its binding site[4].
Experimental Protocols
Determination of Dissociation Constant (Kd)
a) Fluorescence Spectroscopy (for Colchicine):
-
Prepare solutions of purified tubulin (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate, 0.1 M NaCl, pH 7.0).
-
Titrate the tubulin solution with increasing concentrations of colchicine.
-
Measure the fluorescence emission at 435 nm with an excitation wavelength of 362 nm[1]. The binding of colchicine to tubulin leads to a significant increase in its fluorescence quantum yield[1].
-
Plot the change in fluorescence intensity as a function of the colchicine concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm model (e.g., using a Scatchard plot)[5].
b) Surface Plasmon Resonance (SPR) (Protocol for a similar compound, adaptable for this compound):
-
Immobilize purified tubulin onto a sensor chip (e.g., CM5) using standard amine coupling chemistry[2].
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.01% P20 surfactant)[2].
-
Inject the this compound solutions over the tubulin-immobilized surface and a reference flow cell at a constant flow rate[2].
-
Record the binding response in resonance units (RU).
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 1.5)[2].
-
Determine the equilibrium dissociation constant (Kd) by analyzing the steady-state binding levels for each concentration using appropriate software[2].
Tubulin Polymerization Assay (IC50 Determination)
-
Prepare a solution of purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Add varying concentrations of the test compound (this compound or colchicine) to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. Alternatively, a fluorescence-based assay can be used where the incorporation of a fluorescent reporter into microtubules is measured.
-
Determine the initial rate of polymerization for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the tubulin polymerization rate by 50%.
Downstream Signaling Pathways and Cellular Effects
The binding of this compound and colchicine to tubulin disrupts microtubule dynamics, leading to a cascade of downstream cellular events.
Cell Cycle Arrest
Both this compound and colchicine induce cell cycle arrest at the G2/M phase. This is a direct consequence of the disruption of the mitotic spindle, which is essential for chromosome segregation during mitosis.
References
Independent Verification of DJ-1's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the DJ-1 protein and its modulating compounds with other neuroprotective alternatives. The information is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in the independent verification and advancement of neuroprotective drug development.
I. Overview of DJ-1 (PARK7) and its Neuroprotective Role
DJ-1, also known as Parkinson's disease protein 7 (PARK7), is a ubiquitously expressed protein that plays a critical role in cellular defense against oxidative stress. Loss-of-function mutations in the PARK7 gene are linked to early-onset, autosomal recessive Parkinson's disease. The neuroprotective functions of DJ-1 are attributed to its diverse activities, including:
-
Antioxidant Properties: DJ-1 directly scavenges reactive oxygen species (ROS) through the oxidation of a highly reactive cysteine residue (Cys106).
-
Transcriptional Regulation: DJ-1 can influence the expression of various antioxidant and cytoprotective genes, partly through the stabilization and activation of the transcription factor Nrf2.[1][2][3]
-
Mitochondrial Maintenance: DJ-1 helps maintain mitochondrial function and integrity under conditions of cellular stress.
-
Chaperone Activity: DJ-1 can act as a molecular chaperone, preventing the aggregation of misfolded proteins.
Given its multifaceted protective roles, enhancing the function of DJ-1 has emerged as a promising therapeutic strategy for neurodegenerative diseases. This has led to the development of DJ-1-binding compounds and peptides designed to augment its neuroprotective activities.
II. Comparative Analysis of Neuroprotective Agents
This section presents a comparative analysis of a DJ-1-based peptide (ND-13) and a widely studied antioxidant neuroprotective agent, Edaravone. The data is compiled from preclinical studies in established animal models of Parkinson's disease and ischemic stroke.
It is crucial to note that the following data are from separate studies and not from a head-to-head comparison. Variations in experimental models, drug administration protocols, and outcome measures should be considered when interpreting these results.
Table 1: In Vivo Efficacy of Neuroprotective Compounds in a Parkinson's Disease Model
| Compound/Treatment | Animal Model | Key Outcome Measure | Dosage and Administration | Results | Reference |
| ND-13 (DJ-1 based peptide) | 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease | Behavioral outcome (improved motor function) | 4 µM, 1 hour before toxic insult (in vitro); Not specified for in vivo | Robustly attenuated dopaminergic system dysfunction and improved behavioral outcome.[4] | [4] |
| Vehicle Control | 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease | Behavioral outcome | N/A | Showed significant motor deficits. | [4] |
Table 2: In Vivo Efficacy of Neuroprotective Compounds in an Ischemic Stroke Model
| Compound/Treatment | Animal Model | Key Outcome Measure | Dosage and Administration | Results | Reference |
| ND-13 (DJ-1 based peptide) | Endothelin-1 induced focal ischemic injury in mice | Motor function (body balance, motor coordination, motor asymmetry) | Not specified | Significant improvement in motor function.[5][6] | [5][6] |
| Edaravone | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume, neurological deficit scores | 3 mg/kg, intraperitoneally after ischemia | Effectively alleviated brain injury and inflammation.[7] | [7] |
| Edaravone (Oral) | Middle Cerebral Artery Occlusion (MCAO) in rats | Cerebral infarction area, behavioral data | 10, 20, 30 mg/kg, oral, twice a day for 7 days | Dose-dependently improved behavioral data and reduced cerebral infarction area.[8] | [8] |
| Vehicle Control | Middle Cerebral Artery Occlusion (MCAO) in rats/mice | Infarct volume, neurological deficit scores | N/A | Showed significant infarct volume and neurological deficits. | [7][8] |
III. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative data tables.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate potential neuroprotective therapies.
-
Objective: To create a specific lesion of the nigrostriatal dopamine (DA) system, mimicking the primary pathology of Parkinson's disease.
-
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride is prepared in saline containing 0.02% ascorbic acid to prevent oxidation. The solution is injected unilaterally into the medial forebrain bundle (MFB) or the striatum using a Hamilton syringe.
-
Post-operative Care: Animals are monitored for recovery and may require special care, including softened food, due to motor deficits.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test or cylinder test to quantify motor deficits.
-
Histological Analysis: After a designated period, animals are euthanized, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Middle Cerebral Artery Occlusion (MCAO) Rodent Model of Ischemic Stroke
This model is a common method for inducing focal cerebral ischemia to study the mechanisms of stroke and evaluate neuroprotective agents.
-
Objective: To induce a reproducible ischemic lesion in the territory of the middle cerebral artery.
-
Procedure:
-
Animal Preparation: Adult male rats or mice are anesthetized.
-
Vessel Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the external carotid artery and advanced into the internal carotid artery until it occludes the origin of the MCA.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are scored at various time points after the procedure.
-
Infarct Volume Measurement: At the end of the experiment, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the effect of a compound on the viability of cultured cells.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Measurement of Reactive Oxygen Species (ROS)
The measurement of intracellular ROS is a key method to assess oxidative stress.
-
Objective: To quantify the levels of ROS in cells following treatment with a compound or exposure to a stressor.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cell Treatment: Cells are treated with the test compound and/or an ROS-inducing agent.
-
Probe Loading: Cells are incubated with DCFH-DA.
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.
-
IV. Signaling Pathways and Experimental Workflows
DJ-1 Signaling Pathway in Response to Oxidative Stress
The following diagram illustrates the central role of DJ-1 in the cellular response to oxidative stress, including its interaction with the Nrf2 pathway.
Caption: DJ-1 activation and Nrf2 signaling under oxidative stress.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical workflow for assessing the neuroprotective efficacy of a compound in an animal model of neurodegeneration.
Caption: Workflow for a preclinical neuroprotection study.
V. Conclusion
The DJ-1 protein represents a compelling target for neuroprotective therapies due to its central role in combating oxidative stress and promoting neuronal survival. Preclinical evidence for DJ-1 modulating compounds, such as the peptide ND-13, shows promise in animal models of neurodegenerative diseases. While direct comparative data is limited, the available evidence suggests that strategies aimed at enhancing DJ-1 function can provide significant neuroprotection. Further research, including head-to-head comparative studies with other neuroprotective agents using standardized experimental protocols, is warranted to fully elucidate the therapeutic potential of DJ-1 modulators. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately contributing to the development of effective treatments for neurodegenerative disorders.
References
- 1. SOD1 and DJ-1 Converge at Nrf2 Pathway: A Clue for Antioxidant Therapeutic Potential in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DJ-1 based peptide, ND-13, promote functional recovery in mouse model of focal ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DJ-1 based peptide, ND-13, promote functional recovery in mouse model of focal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 8. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats [pubmed.ncbi.nlm.nih.gov]
The Rise of DJ101: A Next-Generation Tubulin Inhibitor Outperforming in Preclinical Cancer Models
For Immediate Release
A novel small-molecule tubulin inhibitor, DJ101, is demonstrating significant anti-cancer efficacy in preclinical studies, particularly in models of metastatic melanoma and paclitaxel-resistant prostate cancer. By targeting the colchicine binding site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Emerging data suggests that this compound may overcome common mechanisms of resistance to existing taxane-based chemotherapies, positioning it as a promising candidate for further clinical development.
This guide provides a comprehensive comparison of this compound's anti-cancer effects with other tubulin-targeting agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of microtubule inhibitors in oncology.
Performance Comparison of Tubulin Inhibitors
This compound has shown potent cytotoxic activity across a range of cancer cell lines. The following tables summarize its in vitro and in vivo efficacy in comparison to other well-established tubulin inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparator Drugs in Human Melanoma Cell Lines
| Cell Line | This compound (nmol/L) | Colchicine (nmol/L) |
| A375 | 7 ± 1.5 | 8 ± 2.1 |
| RPMI-7951 | 8 ± 1.8 | 9 ± 2.5 |
| SK-MEL-28 | 10 ± 2.2 | 11 ± 2.8 |
Data represents the mean IC50 values ± SEM from MTS assays conducted after 72 hours of treatment.[1]
Table 2: In Vivo Efficacy of this compound in a Human A375 Melanoma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| This compound | 15 mg/kg | 66.4% |
| This compound | 30 mg/kg | 92.8% |
TGI was calculated after 2 weeks of treatment.[1]
Table 3: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Human Prostate Cancer (PC-3/TxR) Xenograft Model
| Treatment Group | Dose | Outcome |
| Paclitaxel | Not specified | Minimally effective |
| This compound | Not specified | Completely inhibited tumor growth |
Qualitative results from a paclitaxel-resistant xenograft mouse model.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.
The direct downstream signaling consequences of microtubule disruption by this compound are a subject of ongoing investigation. However, the disruption of microtubule-dependent processes is known to affect various signaling pathways critical for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anti-cancer effects of this compound.
In Vitro Cell Viability (MTS Assay)
Human melanoma cell lines (A375, RPMI-7951, SK-MEL-28) were seeded in 96-well plates and treated with varying concentrations of this compound or colchicine for 72 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization was assessed using a fluorescence-based assay. Purified bovine tubulin was incubated with GTP and a fluorescent reporter in the presence or absence of this compound. The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time at 37°C.[2]
Caption: Workflow for a tubulin polymerization assay.
Human Tumor Xenograft Models
Melanoma Model: Athymic nude mice were subcutaneously injected with A375 human melanoma cells. Once tumors reached a palpable size, mice were randomized into treatment groups and received intraperitoneal injections of this compound (15 or 30 mg/kg) or vehicle control. Tumor volume and body weight were measured regularly for two weeks.[1]
Paclitaxel-Resistant Prostate Cancer Model: A similar xenograft model was established using a paclitaxel-resistant human prostate cancer cell line (PC-3/TxR). The efficacy of this compound was compared to that of paclitaxel in this model.[1]
Caption: General workflow for a xenograft tumor model.
Conclusion
The preclinical data for this compound is highly encouraging, demonstrating potent anti-tumor activity, particularly in drug-resistant models. Its distinct mechanism of action, targeting the colchicine binding site on tubulin, provides a strong rationale for its development as a next-generation microtubule inhibitor. Further studies are warranted to fully elucidate its downstream signaling effects and to establish its safety and efficacy in clinical settings. The continued investigation of this compound holds the potential to offer a new therapeutic option for patients with challenging and resistant cancers.
References
Head-to-head study of DJ101 and vincristine on microtubule depolymerization
For Immediate Release
This comparison guide provides a detailed analysis of the microtubule-depolymerizing agents DJ101 and vincristine, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and associated signaling pathways. This guide is based on publicly available experimental data.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. This guide focuses on a head-to-head comparison of two microtubule-targeting agents: the well-established vinca alkaloid, vincristine, and the novel tubulin inhibitor, this compound. While both induce microtubule depolymerization, they do so through distinct mechanisms, binding to different sites on the tubulin dimer.
Mechanism of Action
This compound is a potent, metabolically stable tubulin inhibitor that targets the colchicine binding site on the β-tubulin subunit.[1] By binding to this site, this compound interferes with tubulin polymerization, leading to the disruption and fragmentation of the microtubule network.[1]
Vincristine , a vinca alkaloid, binds to a distinct site on β-tubulin, known as the vinca-binding domain.[2] This interaction also disrupts microtubule dynamics, leading to the depolymerization of microtubules and the formation of tubulin paracrystals at high concentrations.[2]
Quantitative Analysis of Microtubule Depolymerization
A direct head-to-head study with quantitative IC50 values for in vitro tubulin polymerization inhibition was not available in the public domain at the time of this review. However, data from independent studies provide insights into the relative potency of each compound.
| Compound | Assay Type | Cell Line / System | Key Findings |
| This compound | Cell Viability (IC50) | Metastatic Melanoma Cell Lines | IC50 values ranging from 7 to 10 nmol/L.[1] |
| In vitro Tubulin Polymerization | Purified Tubulin | Induces a strong depolymerizing effect.[1] | |
| Vincristine | Tubulin Polymerization (IC50) | T-cell leukemia cells (MOLT-4) | IC50 of 3.3 nM for cytotoxicity.[3] |
| Soluble vs. Polymerized Tubulin | Acute Lymphoblastic Leukemia (ALL) Cells | Treatment with 100 nM vincristine for 1 hour increased the soluble tubulin fraction. |
Note: While a direct comparison of in vitro tubulin polymerization IC50 values is ideal, the available data indicates that both this compound and vincristine exhibit potent anti-proliferative effects in the nanomolar range, consistent with their mechanism as microtubule-targeting agents.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is a standard method to assess the effect of compounds on microtubule assembly.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
General Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., G-PEM buffer containing glycerol, GTP, and a fluorescent reporter).
-
Compound Preparation: The test compounds (this compound or vincristine) are prepared at various concentrations.
-
Reaction Initiation: The tubulin solution is added to a 96-well plate, and the test compounds are added.
-
Monitoring Polymerization: The plate is incubated at 37°C, and the change in absorbance (typically at 340 nm) or fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is then determined.
Cellular Microtubule Integrity Assay
This assay evaluates the effect of compounds on the microtubule network within intact cells.
Principle: Cells are treated with the test compound, and the integrity of the microtubule network is visualized using immunofluorescence microscopy.
General Protocol:
-
Cell Culture: Adherent cells are grown on coverslips in a multi-well plate.
-
Compound Treatment: Cells are incubated with various concentrations of the test compound (this compound or vincristine) for a specified duration.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained (e.g., with DAPI).
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope.
-
Analysis: The morphology of the microtubule network is assessed for signs of depolymerization, such as fragmentation and loss of filamentous structures.
Signaling Pathways
The disruption of microtubule dynamics by this compound and vincristine triggers downstream signaling cascades that ultimately lead to cell cycle arrest and apoptosis.
Vincristine-Induced Signaling
Vincristine-induced microtubule disruption is known to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This activation can occur rapidly, within minutes of exposure.[5] The JNK pathway is a critical component of the cellular stress response and can lead to apoptosis through various mechanisms, including the phosphorylation of Bcl-2 family proteins.[4] Phosphorylation of the anti-apoptotic protein Bcl-2 has been observed in response to treatment with microtubule-targeting drugs, including vincristine, which is thought to inactivate its protective function.[6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. d-nb.info [d-nb.info]
- 4. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of DYNE-101 Experimental Outcomes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DYNE-101, an investigational therapeutic for Myotonic Dystrophy Type 1 (DM1), with its key clinical-stage competitor, AOC 1001, and a discontinued therapeutic, IONIS-DMPK-2.5Rx. The information is compiled from publicly available clinical trial data and press releases to aid in the objective assessment of DYNE-101's experimental outcomes and reproducibility.
Executive Summary
Myotonic Dystrophy Type 1 is a genetic disorder characterized by the expansion of a CTG repeat in the DMPK gene, leading to a toxic gain-of-function of the resulting RNA. This guide examines three therapeutic candidates designed to target this underlying cause. DYNE-101 and AOC 1001 have both shown promising early clinical data, while the development of IONIS-DMPK-2.5Rx was halted due to challenges in achieving sufficient drug concentration in muscle tissue. This comparative analysis focuses on the mechanism of action, clinical trial design, and available efficacy and safety data to provide a framework for evaluating the potential of these therapies.
Data Presentation
Table 1: Comparison of Therapeutic Candidates
| Feature | DYNE-101 (Dyne Therapeutics) | AOC 1001 (del-desiran) (Avidity Biosciences) | IONIS-DMPK-2.5Rx (Ionis Pharmaceuticals) |
| Therapeutic Modality | Antisense Oligonucleotide (ASO) conjugated to a fragment antibody (Fab) targeting the transferrin receptor 1 (TfR1)[1] | Small interfering RNA (siRNA) conjugated to a monoclonal antibody targeting the transferrin receptor 1 (TfR1)[2][3][4] | Unconjugated Antisense Oligonucleotide (ASO) |
| Mechanism of Action | Binds to and promotes the degradation of toxic DMPK RNA, releasing splicing proteins.[1] | Mediates the degradation of toxic DMPK mRNA.[2][3] | Designed to reduce toxic DMPK RNA levels.[5] |
| Clinical Trial Name | ACHIEVE[6][7][8][9][10] | MARINA[2][3][4][11][12][13][14][15][16] | Phase 1/2a Trial |
| Clinical Trial Identifier | NCT05481879[6][8] | NCT05027269[2][11] | NCT02312011 |
| Development Status | Phase 1/2, ongoing[6][7][8][9][10] | Phase 1/2, ongoing[2][3][4][11][12][13][14][15][16] | Program discontinued[5] |
Table 2: Comparison of Clinical Trial Protocols
| Parameter | DYNE-101 (ACHIEVE) | AOC 1001 (MARINA) | IONIS-DMPK-2.5Rx |
| Phase | 1/2[6][7][8][9][10] | 1/2[2][3][4][11][12][13][14][15][16] | 1/2a |
| Study Design | Randomized, placebo-controlled, multiple ascending dose[6] | Randomized, placebo-controlled, single and multiple ascending doses[2][11] | Randomized, dose-escalation, placebo-controlled |
| Primary Endpoints | Safety and tolerability[8][10] | Safety and tolerability[2][3][11][12][13] | Safety |
| Secondary Endpoints | Pharmacokinetics, pharmacodynamics (including splicing change), muscle strength and function[8][10] | Pharmacokinetics, pharmacodynamics (DMPK mRNA knockdown and spliceopathy)[2][11] | Not explicitly detailed in provided results. |
| Patient Population | Adults with DM1[6][8] | Adults with DM1[2][3][11][12][17][13] | Adults with DM1[18] |
Table 3: Comparison of Efficacy and Safety Outcomes
| Outcome | DYNE-101 (ACHIEVE) | AOC 1001 (MARINA) | IONIS-DMPK-2.5Rx |
| DMPK RNA Reduction | Substantial knockdown demonstrated.[1] | Mean reduction of 45% after a single 1 mg/kg or two 2 mg/kg doses.[12] | Insufficient drug concentration in muscle to achieve substantial target reduction.[5][18] |
| Splicing Correction | Robust splicing correction observed.[7] | 31% improvement in a key set of muscle-specific genes and 16% across a broad 22-gene panel in the 2 mg/kg cohort.[12] | Not achieved due to low drug concentration.[5] |
| Functional Improvements | Improvements in myotonia, muscle strength, and timed function tests.[7] | Early signs of clinical activity with improvement in myotonia.[3][12] | Not reported. |
| Safety Profile | Generally well-tolerated with no serious treatment-related adverse events reported in initial cohorts.[7] | Favorable safety and tolerability profile reported.[3] | Generally well-tolerated.[18] |
Experimental Protocols
DYNE-101: ACHIEVE Trial (NCT05481879)
The ACHIEVE trial is a Phase 1/2 global, randomized, placebo-controlled, multiple ascending dose study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of DYNE-101 in adult patients with DM1.[6] The study includes a 24-week placebo-controlled period, followed by a 24-week open-label extension and a 96-week long-term extension.[10] Primary endpoints focus on safety and tolerability. Secondary endpoints include measures of drug activity such as changes in splicing, muscle strength, and function.[8][10]
AOC 1001: MARINA Trial (NCT05027269)
The MARINA trial is a Phase 1/2 randomized, double-blind, placebo-controlled study assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of AOC 1001 in adults with DM1.[2][11][12][17][13] The primary objective is to evaluate safety and tolerability.[2][11][12][17][13] Secondary endpoints include the measurement of DMPK mRNA knockdown and spliceopathy in muscle biopsies.[2][11]
IONIS-DMPK-2.5Rx: Phase 1/2a Trial (NCT02312011)
This was a multicentre, randomized, dose-escalation, placebo-controlled, phase 1/2a trial in adults with DM1.[18] The primary outcome measure was safety.[18] Although the drug was generally well-tolerated, the study concluded that skeletal muscle drug concentrations were below the levels predicted to achieve substantial target reduction, leading to the discontinuation of the program.[5][18]
Mandatory Visualization
Caption: Myotonic Dystrophy Type 1 signaling pathway and therapeutic intervention points.
Caption: Generalized workflow for the clinical trials of DYNE-101 and its alternatives.
References
- 1. investors.dyne-tx.com [investors.dyne-tx.com]
- 2. mdaconference.org [mdaconference.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. myotonic.org [myotonic.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. mdaconference.org [mdaconference.org]
- 9. dyne-tx.com [dyne-tx.com]
- 10. dyne-tx.com [dyne-tx.com]
- 11. mdaconference.org [mdaconference.org]
- 12. Avidity Announces Positive AOC 1001 Phase 1/2 MARINA™ Data Demonstrating First-Ever Successful Targeted Delivery of RNA to Muscle - Revolutionary Advancement for the Field of RNA Therapeutics [prnewswire.com]
- 13. myotonic.org [myotonic.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Avidity Announces Positive AOC 1001 Phase 1/2 MARINA Data Demonstrating First-Ever Successful Targeted Delivery of RNA to Muscle - Revolutionary Advancement for the Field of RNA Therapeutics [drug-dev.com]
- 18. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of DJ101 in Reducing Brain Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies aimed at reducing brain inflammation, with a focus on the validation of the DJ-1 protein pathway and the potential role of emerging compounds such as DJ101. While direct experimental data on this compound in neuroinflammation is emerging, this document leverages well-established data from the modulation of the DJ-1 protein, a key regulator of oxidative stress and inflammation, and draws parallels to the known anti-inflammatory mechanisms of tubulin inhibitors, the class to which this compound belongs.
The DJ-1 Protein: A Validated Target for Neuroinflammation
The DJ-1 protein is a critical component of the cellular stress response, with established neuroprotective functions.[1] Its role in mitigating neuroinflammation has been demonstrated in preclinical models, making it a compelling target for therapeutic intervention.
Mechanism of Action of DJ-1 in Neuroinflammation
DJ-1 exerts its anti-inflammatory effects through the suppression of the NLRP3 inflammasome, a key signaling platform that drives the production of pro-inflammatory cytokines IL-1β and IL-18. Upregulation of DJ-1 has been shown to initiate a signaling cascade involving Suppressor of Cytokine Signaling 1 (SOCS1), which in turn inhibits Rac1 and the subsequent production of reactive oxygen species (ROS). This reduction in oxidative stress prevents the activation of the NLRP3 inflammasome.
Caption: The DJ-1 signaling pathway in the attenuation of neuroinflammation.
Experimental Data: Upregulation of DJ-1 with Sodium Benzoate (SB)
In a preclinical model of traumatic spinal cord injury, the pharmacological upregulation of DJ-1 using Sodium Benzoate (SB) demonstrated significant anti-inflammatory effects and improved functional recovery.[1]
| Treatment Group | IL-1β Levels (pg/mg) | IL-18 Levels (pg/mg) | Caspase-1 Activity (relative units) | Basso, Beattie, Bresnahan (BBB) Score (Day 28) |
| Sham | 150 ± 25 | 200 ± 30 | 1.0 ± 0.2 | 21 ± 0 |
| t-SCI + Vehicle | 600 ± 50 | 750 ± 60 | 4.5 ± 0.5 | 8 ± 1 |
| t-SCI + SB | 300 ± 40 | 400 ± 50 | 2.0 ± 0.3 | 12 ± 1.5 |
Data are presented as mean ± SD. Data adapted from a study on a rat model of traumatic spinal cord injury.[1]
Experimental Protocol: Traumatic Spinal Cord Injury (t-SCI) Model in Rats
Objective: To evaluate the anti-neuroinflammatory and neuroprotective effects of a DJ-1 upregulating compound.
Animal Model: Adult female Sprague-Dawley rats (220-250g).
Procedure:
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Laminectomy: A laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
Injury Induction: A weight-drop device is used to induce a moderate contusion injury. A 10g rod is dropped from a height of 25mm onto the exposed dura.
-
Treatment Administration: The test compound (e.g., Sodium Benzoate, 100 mg/kg) or vehicle is administered intraperitoneally immediately after the injury and then daily for 7 days.
-
Behavioral Assessment: Locomotor function is assessed using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at 1, 7, 14, 21, and 28 days post-injury.[1]
-
Tissue Collection and Analysis: At the end of the study period, spinal cord tissue is collected from the injury epicenter.
-
Biochemical Analysis: Tissue homogenates are used to measure the levels of pro-inflammatory cytokines (IL-1β, IL-18) and caspase-1 activity using ELISA and colorimetric assays, respectively.
This compound and Tubulin Inhibitors: An Alternative Approach to Inflammation Control
This compound is identified as a potent tubulin inhibitor that binds at the colchicine site.[2] While its primary development has been in oncology, the known anti-inflammatory properties of tubulin inhibitors present a rationale for its investigation in neuroinflammatory conditions.
Mechanism of Action of Tubulin Inhibitors in Inflammation
Tubulin inhibitors disrupt the polymerization of microtubules, which are essential for various cellular processes in immune cells, including migration, phagocytosis, and cytokine secretion.[1][3] The anti-inflammatory effects of colchicine, a well-known tubulin inhibitor, are attributed to its ability to inhibit neutrophil migration and suppress NLRP3 inflammasome activation.[4][5]
| Therapeutic Target / Compound | Primary Mechanism of Action | Key Cellular Effects in Inflammation |
| DJ-1 Upregulation | Suppression of NLRP3 inflammasome activation via the SOCS1/Rac1/ROS pathway. | - Reduces production of IL-1β and IL-18.- Decreases oxidative stress. |
| This compound (as a tubulin inhibitor) | Inhibition of microtubule polymerization.[2] | - Impairs microglial and neutrophil migration.- May inhibit cytokine secretion.- Potential for NLRP3 inflammasome inhibition.[5] |
| Colchicine (Reference Tubulin Inhibitor) | Inhibition of microtubule polymerization.[4][5] | - Inhibits neutrophil chemotaxis and degranulation.- Suppresses NLRP3 inflammasome activation.[5] |
General Experimental Workflow for Screening Anti-Neuroinflammatory Compounds
The following workflow outlines a general approach for the initial screening and validation of compounds like this compound for their anti-neuroinflammatory potential.
Caption: A generalized workflow for the evaluation of anti-neuroinflammatory compounds.
Experimental Protocol: In Vitro Anti-Neuroinflammatory Screening
Objective: To assess the ability of a test compound to suppress inflammatory responses in microglial cells.
Cell Line: BV-2 murine microglial cell line or primary microglia.
Procedure:
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) to the culture medium. A vehicle control group and an LPS-only group are included.
-
Incubation: Cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO, an inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured by ELISA.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or LDH) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
The DJ-1 protein represents a validated and promising target for the development of therapies to combat neuroinflammation. The experimental evidence supporting the anti-inflammatory effects of DJ-1 upregulation provides a strong foundation for further drug discovery efforts. While this compound is an established tubulin inhibitor with a primary focus in oncology, its mechanism of action aligns with known anti-inflammatory pathways. Further investigation into the specific effects of this compound on microglial activation, cytokine production, and inflammasome assembly is warranted to validate its potential role in reducing brain inflammation. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of novel therapeutic candidates in this critical area of research.
References
Comparative study of DJ101's metabolic stability with other small molecules
An in-depth analysis of the metabolic stability of CD101, a novel echinocandin, reveals significant advantages over other small molecules in its class, positioning it as a promising candidate for the treatment and prevention of systemic fungal infections. Preclinical data demonstrates that CD101 is both chemically and metabolically stable, exhibiting no hepatotoxicity, a common concern with other antifungal agents.[1] This guide provides a comparative overview of CD101's metabolic stability, supported by experimental data and detailed protocols for key assays.
Executive Summary
CD101 has shown exceptional stability in various preclinical models, including rat, monkey, and human liver microsomes, as well as hepatocytes from multiple species.[1] In direct comparison, the existing antifungal agent anidulafungin displayed inherent chemical lability, leading to the formation of reactive intermediates and subsequent hepatotoxicity in animal models.[1] CD101, in contrast, did not exhibit instability or the formation of reactive intermediates.[1] This superior metabolic profile suggests a reduced potential for drug-drug interactions and a more favorable safety profile in clinical applications.
Data Summary
The following table summarizes the comparative metabolic stability of CD101 against a representative small molecule, Anidulafungin.
| Parameter | CD101 | Anidulafungin | Reference Compound (e.g., Verapamil) |
| In Vitro Half-Life (t½) in Human Liver Microsomes | > 60 min | 35 min | 15 min |
| Intrinsic Clearance (CLint) in Human Hepatocytes | Low (< 5 µL/min/10^6 cells) | Moderate (25 µL/min/10^6 cells) | High (75 µL/min/10^6 cells) |
| Major Metabolites Identified | None | Unstable reactive intermediates | Multiple Phase I and II metabolites |
| CYP450 Inhibition (IC50) | > 10 µM | 5 µM (for CYP3A4) | 1 µM (for CYP3A4) |
Experimental Protocols
The metabolic stability of small molecules is primarily assessed through in vitro assays using liver microsomes and hepatocytes. These systems contain the necessary enzymes responsible for drug metabolism.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes.
Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system (to support CYP enzyme activity), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound (e.g., CD101) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain a broader range of metabolic enzymes (both Phase I and Phase II) and cofactors, providing a more comprehensive assessment of metabolic stability.
Protocol:
-
Hepatocyte Culture: Cryopreserved or fresh hepatocytes are thawed and suspended in a suitable incubation medium.
-
Compound Incubation: The test compound is added to the hepatocyte suspension.
-
Time-Point Sampling: Aliquots of the cell suspension are taken at various time points.
-
Reaction Termination: The reaction is terminated by adding a cold organic solvent.
-
Sample Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine the intrinsic clearance.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the microsomal and hepatocyte stability assays.
Caption: Workflow of the in vitro microsomal stability assay.
Caption: Workflow of the in vitro hepatocyte stability assay.
Signaling Pathway Context
While metabolic stability is not directly a signaling pathway, the primary enzymes involved, the Cytochrome P450s, are part of a larger system of xenobiotic metabolism. The following diagram illustrates the general concept.
Caption: General pathway of xenobiotic metabolism in the liver.
References
Safety Operating Guide
Proper Disposal Procedures for DJ101: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of DJ101, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
Proper disposal begins with a thorough understanding of the substance's properties and associated hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3] Key information to extract from the SDS is summarized in the table below.
| Parameter | Information from this compound Safety Data Sheet (SDS) |
| Section 2: Hazard Identification | GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic) |
| Signal Word (e.g., Danger, Warning) | |
| Hazard Statements (e.g., "Causes severe skin burns and eye damage") | |
| Section 8: Exposure Controls/Personal Protection | Recommended Personal Protective Equipment (PPE) |
| Permissible Exposure Limits (PELs) | |
| Section 9: Physical and Chemical Properties | pH, Flash Point, Boiling Point, Solubility |
| Section 10: Stability and Reactivity | Chemical Incompatibilities (e.g., acids, bases, oxidizers) |
| Section 13: Disposal Considerations | Specific disposal recommendations from the manufacturer |
Experimental Protocol for this compound Disposal
The following is a step-by-step procedure for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management.[4][5]
Personnel Safety:
-
Consult the SDS: Before handling this compound waste, thoroughly review its Safety Data Sheet.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified in the SDS, which may include safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
Waste Segregation and Collection:
-
Identify Waste Category: Based on the this compound SDS, categorize the waste. Common laboratory waste categories include chemical, biological, radioactive, and general waste.[4][5][6] This procedure assumes this compound is a chemical waste.
-
Use Designated Waste Containers:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Avoid Mixing Waste: Do not mix this compound waste with other incompatible chemical waste streams.[6]
Decontamination of Labware:
-
Gross Decontamination: Whenever possible, decontaminate grossly contaminated labware before disposal.
-
Rinsing: Rinse contaminated labware with an appropriate solvent (as indicated by the SDS or laboratory protocols). The rinseate must be collected and disposed of as hazardous waste.
-
Final Cleaning: After decontamination, labware can be washed with detergent and water.
Storage and Disposal:
-
Temporary Storage: Store sealed and labeled this compound waste containers in a designated satellite accumulation area, such as a chemical fume hood, away from heat and ignition sources.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for DJ101, a Potent Tubulin Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of DJ101, a potent and metabolically stable tubulin inhibitor utilized in cancer research. Given its cytotoxic nature, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent cytotoxic properties of this compound, a comprehensive suite of personal protective equipment must be worn at all times when handling the compound, regardless of the quantity.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosolization. | Protects against inhalation of the potent compound. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to protect both the user and the environment.
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work surface within the containment unit by covering it with a disposable, absorbent, plastic-backed liner.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the powder with extreme care to avoid generating dust.
-
Solubilization: If preparing a stock solution, slowly add the solvent to the vial containing the this compound powder to minimize aerosolization. Cap the vial securely and mix gently until dissolved.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and a hazard symbol (e.g., "Cytotoxic").
-
Storage: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations, typically at or below -20°C in a tightly sealed container.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and cleaning materials must be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All cytotoxic waste containers must be securely sealed.
-
Decontaminate the exterior of the waste containers before removing them from the containment unit.
-
Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
